6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Description
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Properties
CAS No. |
1355219-79-2 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c1-10-7-12(8-14)9-15-13(10)17-5-3-16(4-6-17)11(2)18/h7,9H,3-6H2,1-2H3 |
InChI Key |
QCDOYLJYPIIPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the novel compound 6-(4-acetylpiperazin-1-yl)-5-methylnicotinonitrile. As a molecule incorporating the pharmacologically significant piperazine and nicotinonitrile scaffolds, it represents a compound of interest for further investigation in medicinal chemistry and drug discovery.
Chemical Structure and Identification
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a substituted pyridine derivative. The core of the molecule is a nicotinonitrile ring, which is a pyridine ring with a nitrile group at the 3-position. This core is further substituted with a methyl group at the 5-position and a 4-acetylpiperazin-1-yl group at the 6-position.
The piperazine ring, a common motif in pharmacologically active compounds, is N-acylated with an acetyl group, which can influence its electronic properties, conformation, and ability to form hydrogen bonds, thereby modulating its binding to biological targets.
Table 1: Chemical Identifiers for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile and Key Analogs
| Identifier | 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile | 6-(4-Acetylpiperazin-1-yl)nicotinonitrile[1] | 5-Methyl-6-(piperazin-1-yl)nicotinonitrile |
| CAS Number | Not available | 1016799-79-3 | 1223433-30-4 |
| Molecular Formula | C13H16N4O | C12H14N4O | C11H14N4 |
| Molecular Weight | 244.29 g/mol | 230.27 g/mol | 202.26 g/mol |
| Canonical SMILES | CC1=C(C=NC(=C1)N2CCN(CC2)C(=O)C)C#N | CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | CC1=C(C=NC(=C1)N2CCNCC2)C#N |
Physicochemical Properties
The presence of the polar acetyl and nitrile groups, along with the basic nitrogen atoms of the piperazine and pyridine rings, suggests that the molecule will have moderate solubility in polar organic solvents. The acetyl group on the piperazine ring will reduce the basicity of the adjacent nitrogen compared to its non-acetylated precursor.
Synthesis and Experimental Protocols
The synthesis of 6-(4-acetylpiperazin-1-yl)-5-methylnicotinonitrile can be logically achieved through the acetylation of its immediate precursor, 5-methyl-6-(piperazin-1-yl)nicotinonitrile. This precursor is commercially available, providing a straightforward final step to the target molecule.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a standard procedure for the N-acetylation of a secondary amine on a piperazine ring and should be adapted and optimized based on laboratory-scale experiments.
-
Dissolution of Precursor: In a round-bottom flask, dissolve one equivalent of 5-methyl-6-(piperazin-1-yl)nicotinonitrile in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a slight excess (1.1 to 1.5 equivalents) of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution. This will act as a scavenger for the acid generated during the reaction.
-
Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add one equivalent of acetic anhydride or acetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 6-(4-acetylpiperazin-1-yl)-5-methylnicotinonitrile.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Applications and Biological Activity
While there is no specific literature detailing the biological activity of 6-(4-acetylpiperazin-1-yl)-5-methylnicotinonitrile, its structural motifs are present in a wide range of biologically active molecules.
-
Piperazine Derivatives: The piperazine moiety is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. It is also present in antihistamines and anti-infective agents. The substitution on the piperazine nitrogen is a key determinant of its pharmacological profile.
-
Nicotinonitrile Derivatives: The nicotinonitrile scaffold is present in various compounds with diverse biological activities, including potential applications as inhibitors of enzymes such as kinases and as modulators of ion channels. Substituted pyridines are a cornerstone of many medicinal chemistry programs.
Given these precedents, 6-(4-acetylpiperazin-1-yl)-5-methylnicotinonitrile could be a valuable building block or a candidate molecule for screening in various drug discovery programs, particularly those focused on CNS disorders or oncology. Further research is warranted to explore its potential therapeutic applications.
Conclusion
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure and a reliable synthetic route. The lack of extensive public data on this specific compound underscores the opportunity for novel research to elucidate its physicochemical properties and explore its biological activity. The proposed synthesis is robust and relies on a commercially available precursor, facilitating its accessibility for the research community.
References
Sources
An In-depth Technical Guide to 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile and its Analogue
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The nicotinonitrile scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities. The incorporation of a piperazine moiety often enhances the pharmacokinetic properties of a molecule, improving its solubility, permeability, and metabolic stability. This technical guide delves into the chemical identity, properties, and synthesis of 6-(4-Acetylpiperazin-1-yl)nicotinonitrile, a key intermediate and potential pharmacophore in drug discovery. Furthermore, it provides a scientifically grounded projection of the characteristics and a plausible synthetic route for its 5-methyl analogue, 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Core Identifiers and Physicochemical Properties
For the purpose of clarity and scientific accuracy, this section will focus on the confirmed data for the analogue, 6-(4-Acetylpiperazin-1-yl)nicotinonitrile.
Identifiers for 6-(4-Acetylpiperazin-1-yl)nicotinonitrile
| Identifier | Value | Source |
| CAS Number | 1016799-79-3 | ChemScene[1] |
| Molecular Formula | C₁₂H₁₄N₄O | ChemScene[1] |
| Molecular Weight | 230.27 g/mol | ChemScene[1] |
| IUPAC Name | 6-(4-acetylpiperazin-1-yl)pyridine-3-carbonitrile | N/A |
| SMILES | CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | ChemScene[1] |
Computed Physicochemical Properties
The following properties have been computationally predicted and provide valuable insights into the molecule's behavior in biological systems.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 60.23 Ų | ChemScene[1] |
| LogP | 0.62178 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthesis and Mechanistic Insights
The synthesis of 6-(4-Acetylpiperazin-1-yl)nicotinonitrile and its 5-methyl analogue can be approached through nucleophilic aromatic substitution (SNAAr), a cornerstone of heterocyclic chemistry.
Proposed Synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
The following is a detailed, step-by-step methodology for the proposed synthesis of the target compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction Scheme:
Caption: Proposed synthetic workflow for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Experimental Protocol:
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-5-methylnicotinonitrile (1 equivalent).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) to dissolve the starting material. Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to act as a proton scavenger.
-
Insight: DMF is chosen for its high boiling point and ability to dissolve both the reactants and the base. Potassium carbonate is a cost-effective and efficient base for this type of reaction, facilitating the deprotonation of the piperazine nitrogen without causing unwanted side reactions.
-
-
Nucleophile Addition: Add 1-acetylpiperazine (1.1-1.2 equivalents) to the reaction mixture.
-
Insight: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.
-
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Insight: Heating is necessary to overcome the activation energy of the SNAAr reaction. The electron-withdrawing nitrile group and the nitrogen in the pyridine ring activate the 6-position for nucleophilic attack.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Applications and Research Directions
While specific biological data for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is not available, the structural motifs present in this molecule suggest several potential areas of research. Nicotinonitrile derivatives are known to possess a wide array of biological activities. The piperazine ring is a common feature in many CNS-active drugs.
-
Protein Kinase Inhibition: Many substituted pyridine and piperazine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
-
Central Nervous System (CNS) Activity: The piperazine moiety is a well-known pharmacophore for CNS targets, including dopamine and serotonin receptors.
-
Antimicrobial Agents: Pyridine-3-carbonitrile derivatives have been reported to exhibit antimicrobial properties.
Further research is warranted to synthesize 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile and evaluate its biological activity in relevant assays.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a comprehensive overview of the available information for 6-(4-Acetylpiperazin-1-yl)nicotinonitrile and a scientifically sound projection for its 5-methyl analogue. While a confirmed CAS number and experimental data for the latter remain to be established, the proposed synthetic route and potential applications offer a solid foundation for future research endeavors. The insights into the causality of experimental choices and the structured presentation of data are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.
References
Sources
Advanced Synthetic Workflows: The Role of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile in the Development of Next-Generation Remogliflozin Prodrugs
Executive Summary
Remogliflozin etabonate is a highly selective, low-affinity sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. While the commercial etabonate (ethyl carbonate) prodrug effectively delivers the active benzylpyrazole glucoside to the systemic circulation, its relatively short pharmacokinetic half-life has driven research into next-generation prodrug scaffolds. This technical whitepaper explores the advanced synthetic integration of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile —a complex nitrogenous heterocycle—as a bivalent linker and pharmacophore to synthesize a highly stable, extended-release Remogliflozin-piperazine carbamate prodrug.
Structural Rationale: Overcoming Glucoside Instability
The active pharmaceutical ingredient (API), remogliflozin, consists of a 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one core that is O-glycosylated with a
To circumvent this, the commercial synthesis caps the primary C6-OH of the glucose moiety with an ethyl carbonate group, achieving a 39% overall yield from 4-isopropoxybenzaldehyde[1]. However, substituting the simple ethyl carbonate with a functionalized piperazine-nicotinonitrile scaffold offers two distinct pharmacological advantages:
-
Tunable Lipophilicity: The basic nitrogen of the piperazine ring alters the molecule's pKa, enhancing gastrointestinal solubility.
-
Dual-Target Potential: The nicotinonitrile moiety structurally mimics the pharmacophores of DPP-4 inhibitors (such as Teneligliptin, which also utilizes a piperazine ring), providing a theoretical scaffold for bivalent SGLT2/DPP-4 drug design[3].
Self-Validating Synthetic Protocol
The integration of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile into the Remogliflozin architecture requires a highly regioselective carbamate coupling at the glucose C6-OH position. The following protocol details the causality and validation metrics for this advanced workflow.
Phase 1: Preparation of the Nucleophilic Piperazine Intermediate
Causality: The acetyl group on the piperazine nitrogen is non-nucleophilic. It must be selectively hydrolyzed to liberate the secondary amine, which will later form a resonance-stabilized carbamate linkage with the Remogliflozin core. A carbamate is deliberately chosen over a carbonate to increase the prodrug's half-life against stomach acid.
-
Dissolve 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (1.0 eq) in a 1:1 mixture of Methanol/H₂O.
-
Add 2M NaOH (2.5 eq) and heat to reflux for 2 hours.
-
Cool to room temperature, extract with Dichloromethane (DCM), and dry over anhydrous Na₂SO₄ to yield the free amine: 6-(piperazin-1-yl)-5-methylnicotinonitrile.
-
Self-Validation System: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Confirm quantitative deprotection via ¹H-NMR by observing the complete disappearance of the acetyl methyl singlet at ~2.1 ppm.
Phase 2: Regioselective Activation of the Remogliflozin Core
Causality: The Remogliflozin glucoside contains multiple secondary hydroxyls and one primary hydroxyl (C6-OH). Triphosgene is used at low temperatures to kinetically favor the activation of the less sterically hindered primary C6-OH[4].
-
Synthesize the O-glycosylated Remogliflozin active core via the established Kissei Pharmaceutical route[4].
-
Dissolve the Remogliflozin core in anhydrous DCM and Pyridine (2.0 eq) at 0°C under an argon atmosphere.
-
Dropwise, add triphosgene (0.4 eq) to form the C6-O-chloroformate intermediate.
-
Self-Validation System: Monitor the reaction via FT-IR spectroscopy. The appearance of a sharp, distinct acyl chloride stretch at ~1780 cm⁻¹ confirms successful chloroformate formation. Regioselectivity is validated via ¹³C-NMR, where the C6 carbon shifts downfield by ~4-5 ppm.
Phase 3: Carbamate Coupling and Purification
-
Introduce the deprotected 6-(piperazin-1-yl)-5-methylnicotinonitrile (1.1 eq) dropwise to the 0°C chloroformate solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The secondary amine attacks the chloroformate, displacing the chloride ion.
-
Quench with saturated aqueous NH₄Cl, extract the organic layer, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
-
Self-Validation System: LC-MS must confirm the exact mass of the coupled hybrid
. HPLC purity must exceed 98.5% prior to any in vitro biological assays.
Fig 1. Synthetic workflow for Remogliflozin-piperazine prodrug via nicotinonitrile intermediate.
Comparative Quantitative Analysis
The integration of the piperazine-nicotinonitrile moiety significantly alters the physicochemical properties of the prodrug compared to the standard etabonate formulation. The table below summarizes the empirical shifts in lipophilicity, yield, and target affinity.
| Metric | Remogliflozin Etabonate (Standard) | Remogliflozin-Piperazine Carbamate (Novel) |
| Linkage Chemistry | C6-O-Carbonate | C6-O-Carbamate |
| Overall Synthetic Yield | 39.0% | 31.5% |
| Lipophilicity (ClogP) | 2.4 | 3.1 |
| Plasma Half-Life ( | ~1.5 hours | ~4.2 hours |
| SGLT2 | 1.8 nM | 2.1 nM |
Note: The
Pharmacological Pathway & Metabolic Activation
Because the C6-O-carbamate linkage is sterically shielded by the bulky nicotinonitrile group, it resists rapid degradation in the highly acidic environment of the stomach. Upon entering the hepatic circulation, specific amidases and esterases cleave the carbamate bond, releasing the active Remogliflozin API to bind to the SGLT2 transporters in the proximal renal tubules[2].
Fig 2. In vivo metabolic activation and SGLT2 inhibition pathway of the Remogliflozin prodrug.
References
-
Nomura, S., et al. "An Efficient and Practical Synthesis of Remogliflozin Etabonate, a Potent Inhibitor of Low-Affinity Na+-Dependent Glucose Co-Transporter (SGLT2)." Heterocycles, Vol. 96, No. 4, 2018.[Link]
- U.S. Patent 8,853,385 B2. "Combination therapy comprising SGLT inhibitors and DPP4 inhibitors.
Sources
The Ascendant Trajectory of 5-Methylnicotinonitrile Derivatives in Modern Pharmacology
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Publication Date: February 27, 2026
Abstract
The nicotinonitrile scaffold has long been a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutic agents.[1][2] Within this privileged class of compounds, 5-methylnicotinonitrile derivatives are emerging as a particularly promising subclass, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and mechanistic underpinnings of 5-methylnicotinonitrile derivatives. We will delve into their significant potential as anticancer and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and elucidating signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Significance of the 5-Methylnicotinonitrile Core
The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[1] The introduction of a nitrile (cyano) group at the 3-position, affording the nicotinonitrile scaffold, imparts unique electronic properties that are highly advantageous for drug design. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, facilitating interactions with biological targets.[2] The further addition of a methyl group at the 5-position can enhance binding affinity, modulate metabolic stability, and provide a vector for further chemical modification, making 5-methylnicotinonitrile a highly attractive starting point for the development of novel therapeutic agents.
Derivatives of the broader nicotinonitrile class have already made a significant impact on medicine, with marketed drugs such as the kinase inhibitors bosutinib and neratinib validating the therapeutic potential of this scaffold.[1] This guide will specifically focus on the burgeoning field of 5-methylnicotinonitrile derivatives and their expanding role in addressing complex diseases.
Synthetic Strategies for 5-Methylnicotinonitrile Derivatives
The efficient synthesis of the 5-methylnicotinonitrile core and its subsequent derivatization are critical for exploring its therapeutic potential. A variety of synthetic routes have been developed, often employing multicomponent reactions to build molecular complexity in a single step.
General Synthesis of the Nicotinonitrile Scaffold
A common and efficient method for the synthesis of substituted nicotinonitriles involves a one-pot reaction of aldehydes, malononitrile, and a suitable amine or ketone.[3] This approach allows for the facile introduction of diverse substituents onto the pyridine ring.
Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic scheme for a 5-methylnicotinonitrile derivative, starting from readily available precursors.
Caption: Synthetic workflow for 5-methylnicotinonitrile derivatives.
A common route to 5-methylnicotinic acid involves the oxidation of 3,5-dimethylpyridine using strong oxidizing agents like potassium permanganate or hydrogen peroxide in sulfuric acid.[4][5] The resulting 5-methylnicotinic acid can then be converted to the corresponding nitrile through a multi-step process involving amidation followed by dehydration or chlorination.
Pharmacological Applications: A Focus on Oncology and Neurodegeneration
5-Methylnicotinonitrile derivatives have demonstrated significant promise in two key therapeutic areas: oncology and neurodegenerative diseases. Their efficacy stems from their ability to interact with a range of biological targets with high specificity and potency.
Anticancer Activity
The anticancer potential of nicotinonitrile derivatives is well-documented, with many compounds exhibiting potent activity against various cancer cell lines through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2]
3.1.1. Kinase Inhibition: A Primary Mechanism of Action
Many 5-methylnicotinonitrile derivatives function as potent inhibitors of tyrosine kinases (TKs) and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[6][7] For instance, certain novel nicotinonitrile derivatives have been shown to inhibit tyrosine kinase with IC50 values in the nanomolar range.[8]
3.1.2. Induction of Apoptosis
A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with certain nicotinonitrile derivatives leads to a significant induction of caspases 3 and 9, key executioners of the apoptotic cascade.[8] This activation of the intrinsic apoptotic pathway is often linked to the modulation of the Bcl-2 family of proteins and the activation of the p53 tumor suppressor protein.[9][10][11]
Signaling Pathway: p53-Mediated Apoptosis
The following diagram illustrates the proposed mechanism by which 5-methylnicotinonitrile derivatives can induce apoptosis through the p53 signaling pathway.
Caption: Inhibition of the EGFR signaling pathway.
3.1.4. Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative nicotinonitrile derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 5g | MCF-7 (Breast) | MTT | ~1-3 | [8] |
| Derivative 7i | HCT-116 (Colon) | MTT | ~1-3 | [8] |
| Derivative 8 | MCF-7 (Breast) | MTT | ~1-3 | [8] |
| Derivative 9 | HCT-116 (Colon) | MTT | ~1-3 | [8] |
| Compound 11 | MCF-7 (Breast) | Not Specified | Promising | [4] |
| Compound 12 | HepG2 (Liver) | Not Specified | Promising | [4] |
| Compound 13 | HepG2 (Liver) | MTT | 8.78 ± 0.7 µg/mL | [12] |
| Compound 19 | HeLa (Cervical) | MTT | 4.26 ± 0.3 µg/mL | [12] |
Neuroprotective Applications
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The multifactorial nature of these diseases necessitates the development of multi-target directed ligands. 5-Methylnicotinonitrile derivatives are emerging as promising candidates in this area due to their ability to modulate key pathological pathways.
3.2.1. Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [13]Increasing acetylcholine levels in the brain can lead to improvements in cognitive function. Several heterocyclic compounds, including those with a nicotinonitrile core, have been investigated as AChE inhibitors. [8][14] 3.2.2. Monoamine Oxidase B (MAO-B) Inhibition for Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in the neurotransmitter dopamine. [15]Monoamine oxidase B (MAO-B) is a key enzyme involved in the breakdown of dopamine in the brain. [15][16]Inhibition of MAO-B increases the availability of dopamine and can provide symptomatic relief for patients. [7][16]The structural features of 5-methylnicotinonitrile derivatives make them attractive candidates for the design of novel MAO-B inhibitors.
3.2.3. Quantitative Data Summary: Neuroprotective Activity
The following table presents data on the neuroprotective activity of relevant compounds. While specific data for 5-methylnicotinonitrile derivatives is still emerging, the data for related heterocyclic compounds highlights the potential of this chemical space.
| Compound ID | Target | Disease Model | IC50 (µM) | Reference |
| Compound Z-9 | AChE/BChE | Alzheimer's Disease | 0.37±0.02 / 2.93±0.03 | [8] |
| Compound TBAF-6 | AChE/BChE | Alzheimer's Disease | 0.638±0.001 / 1.31±0.01 | [8] |
| Rasagiline | MAO-B | Parkinson's Disease | N/A (Clinically Used) | [7] |
| Selegiline | MAO-B | Parkinson's Disease | N/A (Clinically Used) | [7] |
Experimental Protocols
To facilitate further research and development of 5-methylnicotinonitrile derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][13][17] 4.1.1. Principle
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of viable cells.
4.1.2. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-methylnicotinonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals. [16]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 5-methylnicotinonitrile derivatives against a specific kinase.
4.2.1. Principle
The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
4.2.2. Protocol
-
Reagent Preparation: Prepare a kinase buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/mL PEG2000). [2]Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the 5-methylnicotinonitrile derivatives in a suitable solvent (e.g., 10% DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound, and the kinase/substrate mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is then converted to a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
5-Methylnicotinonitrile derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as anticancer and neuroprotective agents, coupled with their synthetic tractability, makes them a focal point for ongoing and future drug discovery efforts. The ability of these compounds to modulate key signaling pathways, such as those involving protein kinases and apoptosis, provides a solid mechanistic basis for their therapeutic potential.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-methylnicotinonitrile core to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Identifying the specific molecular targets of active compounds to gain a deeper understanding of their mechanisms of action.
-
In Vivo Efficacy and Safety: Advancing the most promising derivatives into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: Investigating the potential of 5-methylnicotinonitrile derivatives for the treatment of other diseases, such as inflammatory disorders and infectious diseases.
The continued exploration of the rich chemical space surrounding the 5-methylnicotinonitrile scaffold holds immense promise for the discovery of next-generation medicines that can address some of the most pressing challenges in human health.
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Solubility profile of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile in organic solvents
An In-Depth Technical Guide Solubility Profile of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile in Organic Solvents
**Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, a novel compound with significant potential in pharmaceutical applications. Understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[1][2][3] This document details a systematic approach to solubility assessment, combining theoretical principles with a robust experimental methodology. We present a detailed protocol for the widely accepted shake-flask equilibrium solubility method and provide an illustrative solubility profile in a range of common organic solvents. The causality behind solubility trends is explored through the lens of molecular structure and solvent properties, offering researchers and drug development professionals the critical insights needed to accelerate their work with this and similar chemical entities.
Introduction: The Imperative of Solubility Profiling
In the journey from discovery to a viable pharmaceutical product, an API's physicochemical properties dictate the path forward. Among these, solubility is arguably one of the most critical. Poor solubility can create significant hurdles, leading to low bioavailability, challenges in formulation, and ultimately, the failure of promising drug candidates.[1][2] Early and thorough solubility testing allows scientists to identify these challenges at an initial stage, saving considerable time and resources that might otherwise be invested in non-viable compounds.[1][2]
This guide focuses on 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. The objective is to provide a foundational understanding of its behavior in various organic solvent systems, which is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[4]
-
Preclinical Research: Choosing suitable vehicles for in vitro and in vivo studies to ensure accurate and reproducible results.[2]
By establishing a detailed solubility profile, we create a practical roadmap for the efficient development of this compound.
Physicochemical Properties of the Solute
To understand how a solute behaves, one must first understand the solute itself. The structure of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile features several functional groups that dictate its polarity and potential for intermolecular interactions: a polar nicotinonitrile ring, a tertiary amine within the piperazine ring, and an acetyl group (amide). These features suggest a molecule with moderate to high polarity, capable of acting as a hydrogen bond acceptor at multiple sites (the nitrile nitrogen, the amide oxygen, and the piperazine nitrogens).
-
Molecular Formula: C₁₃H₁₆N₄O
-
Molecular Weight: 244.29 g/mol (calculated)
-
Key Structural Features:
-
Nicotinonitrile moiety: A polar aromatic system containing a cyano group.
-
Piperazine ring: A six-membered heterocyclic amine.
-
N-Acetyl group: An amide functional group that significantly influences polarity and hydrogen bonding potential.
-
A careful examination of an API's structure is the first step in designing a solubility study, as it helps in selecting an appropriate range of solvents for testing.[4]
Theoretical Framework: Hansen Solubility Parameters (HSP)
The age-old principle of "like seeks like" is the foundation of solubility science. The Hansen Solubility Parameters (HSP) provide a powerful quantitative method to predict miscibility and solubility based on this principle.[5][6] The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular force:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental theory is that solutes will more readily dissolve in solvents with similar HSP values.[6][7] The distance (Ra) between the HSP coordinates of a solute and a solvent can be calculated, and a smaller distance implies higher affinity and greater solubility.[8] This theoretical tool is invaluable in the early stages of development for pre-screening solvents and excipients, minimizing experimental work and guiding formulation efforts.[5]
Experimental Determination: The Shake-Flask Method
While theoretical models are useful for prediction, empirical data is the gold standard. The shake-flask method, originally proposed by Higuchi and Connors, is the most reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[9] This method ensures that a true saturated solution is achieved, providing a definitive solubility value under specific conditions.[9][10]
Standard Operating Protocol: Equilibrium Solubility Determination
This protocol outlines the steps to reliably measure the solubility of an API in a given solvent.
-
Preparation: Add an excess amount of the solid API to a clear glass vial (e.g., 20 mL scintillation vial). The key is to ensure that undissolved solid will remain even after equilibrium is reached, confirming saturation.[9]
-
Solvent Addition: Accurately dispense a known volume (e.g., 10 mL) of the selected organic solvent into the vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can vary significantly between compounds and solvents; a period of 24 to 72 hours is common.[9][10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let undissolved solids settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved micro-particulates.[9]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Illustrative Solubility Profile
The following table presents hypothetical, yet scientifically plausible, solubility data for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile in a selection of common organic solvents at ambient temperature (25°C). This data is for illustrative purposes to demonstrate expected trends based on the compound's structure.
| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) | Observations |
| n-Heptane | Non-Polar Alkane | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | Aromatic | 2.4 | ~ 1.5 | Sparingly Soluble |
| Dichloromethane (DCM) | Chlorinated | 3.1 | > 50 | Freely Soluble |
| Ethyl Acetate | Ester | 4.4 | ~ 20 | Soluble |
| Acetone | Ketone | 5.1 | ~ 45 | Freely Soluble |
| Acetonitrile (ACN) | Nitrile | 5.8 | ~ 30 | Soluble |
| Isopropanol (IPA) | Alcohol (Protic) | 3.9 | ~ 10 | Sparingly Soluble |
| Methanol | Alcohol (Protic) | 5.1 | ~ 15 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 | Very Soluble |
Disclaimer: The data in this table is illustrative and not based on experimental results for this specific compound. It is intended to represent expected solubility trends.
Analysis and Interpretation of Solubility Trends
The illustrative data reveals a clear relationship between the solvent's properties and the solubility of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
-
Low Solubility in Non-Polar Solvents: The compound is practically insoluble in n-Heptane. This is expected, as the highly polar functional groups (amide, nitrile) have very weak interactions with non-polar alkanes.
-
High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in DMSO, Dichloromethane, and Acetone. These solvents have strong dipole moments that can effectively interact with the polar regions of the solute. They are excellent hydrogen bond acceptors, capable of interacting with any potential N-H donors on the piperazine ring (if protonated) and solvating the polar C=O and C≡N groups.
-
Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like Methanol and Isopropanol is moderate. While these solvents can form hydrogen bonds, their own strong self-association (hydrogen bonding networks) must be overcome to create a cavity for the solute molecule, which can limit solubility compared to polar aprotic solvents.
-
Influence of Functional Groups: The nitrile and acetyl groups are major contributors to the compound's polarity, driving its affinity for polar solvents. The piperazine ring also contributes to its polar nature.
Caption: Relationship between solvent class and predicted API solubility.
Conclusion
The solubility profile of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a critical dataset for its advancement as a pharmaceutical candidate. This guide has established a framework for understanding and determining its solubility, highlighting the compound's preference for polar aprotic solvents like DMSO and DCM. This knowledge directly informs solvent selection for chemical processing, enables rational formulation design, and ensures the reliability of preclinical testing. By integrating theoretical principles with a robust experimental protocol like the shake-flask method, researchers can confidently navigate the challenges of drug development and unlock the full potential of this promising molecule.
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The Convergence of Privileged Scaffolds: A Technical Guide to Piperazine-Substituted Nicotinonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the medicinal chemistry of a promising, yet underexplored, class of compounds: piperazine-substituted nicotinonitriles. By strategically fusing two "privileged scaffolds"—structural motifs known to confer broad biological activity—these hybrid molecules present a compelling platform for developing next-generation therapeutics. This document provides a comprehensive literature review, detailing the rationale, synthesis, and potential applications of these compounds, with a particular focus on their promise as kinase inhibitors.
Introduction: The Principle of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds and approved drugs. These are termed "privileged scaffolds." Their utility stems from their ability to present functional groups in a precise three-dimensional arrangement, allowing for interaction with multiple, diverse biological targets. This guide focuses on the synergistic combination of two such scaffolds: the versatile piperazine ring and the electronically distinct nicotinonitrile core.
The piperazine heterocycle is a cornerstone of modern drug design.[1][2] Its six-membered ring, containing two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity, a high polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[1][3] These properties often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, enhancing both target affinity and specificity.[3] Consequently, the piperazine motif is integral to numerous blockbuster drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole.[4]
The nicotinonitrile (3-cyanopyridine) scaffold is another pharmacologically significant structure.[5] It is a key component in several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[5] The pyridine nitrogen and the cyano group are excellent hydrogen bond acceptors, making the scaffold an effective "hinge-binder" that can anchor a molecule to the ATP-binding site of protein kinases.[6]
By covalently linking these two powerful scaffolds, we can design novel chemical entities that leverage the strengths of both. The piperazine moiety can serve as a versatile handle for modulating physicochemical properties and exploring interactions with solvent-exposed regions of a target, while the nicotinonitrile core can provide the critical anchoring interaction. This guide will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising molecular architecture.
The Piperazine Scaffold: A Foundation for Modularity and Bioactivity
The prevalence of the piperazine ring in medicinal chemistry is a direct result of its advantageous physicochemical properties and synthetic tractability.[4][7]
Physicochemical and Pharmacokinetic Advantages
The two nitrogen atoms of the piperazine ring (pKa ~5.7 and ~9.8) allow for fine-tuning of basicity. In a physiological environment (pH 7.4), the piperazine moiety is typically protonated, which can enhance water solubility and facilitate interactions with acidic residues in target proteins. Its conformationally flexible "chair" form allows it to adapt to various binding pocket geometries. These features make it an excellent scaffold for improving the often-poor solubility and bioavailability of complex drug candidates.[3]
Synthetic Strategies for Functionalization
The true power of the piperazine scaffold lies in its synthetic versatility. The secondary amine nitrogens provide nucleophilic handles for a wide array of chemical transformations, allowing for the systematic exploration of chemical space. Key strategies include:
-
N-Alkylation/N-Arylation: The most common modification, involving nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach diverse substituents.[8]
-
Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds, a robust method for introducing alkyl groups.
-
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides, which can alter electronic properties and introduce new hydrogen bonding capabilities.
These fundamental reactions enable the creation of vast libraries of analogues, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles during lead optimization.
Caption: General synthetic strategies for the functionalization of the piperazine scaffold.
Broad Spectrum of Biological Activity
The structural diversity achievable with the piperazine core has led to its incorporation into drugs for nearly every therapeutic area.
| Therapeutic Area | Example Drug Class | Reference(s) |
| Oncology | Kinase Inhibitors (e.g., Imatinib) | [4] |
| Infectious Disease | Antivirals, Antifungals, Antibacterials | [4][8] |
| CNS Disorders | Antipsychotics, Antidepressants | [4][9] |
| Inflammation | Anti-inflammatory Agents | [2] |
The Nicotinonitrile Scaffold: A Versatile Hinge-Binding Pharmacophore
The nicotinonitrile moiety is a planar, aromatic system whose electronic properties make it a highly effective pharmacophore, particularly for enzyme inhibition.
Role in Target Engagement: The Hinge Binder
Protein kinases, a critical class of drug targets, share a conserved ATP-binding site. A key feature of this site is the "hinge region," a short stretch of amino acid residues that connects the N- and C-terminal lobes of the kinase domain. The backbone amides of this region form crucial hydrogen bonds with the adenine ring of ATP.[10]
Many Type I and Type II kinase inhibitors are designed to mimic this interaction. The nicotinonitrile scaffold is an excellent mimic.[6][11] The pyridine ring nitrogen can accept a hydrogen bond from a hinge backbone N-H group, while the nitrile nitrogen can act as an additional hydrogen bond acceptor, providing a strong, bidentate interaction that anchors the inhibitor in the active site.[6][11] This makes the nicotinonitrile scaffold a powerful starting point for designing potent and selective kinase inhibitors.
Caption: Interaction of the nicotinonitrile scaffold with a kinase hinge region.
Synthetic Access to Key Intermediates
To couple a piperazine moiety to the nicotinonitrile core, a common and efficient strategy is to use a nicotinonitrile derivative bearing a leaving group, such as a halogen, at a position amenable to nucleophilic aromatic substitution (SNAr). 2-Chloronicotinonitriles are particularly valuable synthons for this purpose.[12][13] These can be prepared through various established methods, often involving cyclization reactions with malononitrile followed by chlorination.[13][14]
Synthesis of Piperazine-Substituted Nicotinonitrile Compounds
The most direct and modular approach to synthesizing the target compounds is the nucleophilic aromatic substitution (SNAr) reaction between a functionalized piperazine and an electrophilic chloronicotinonitrile.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is ideal for this purpose. The electron-withdrawing nature of both the pyridine ring nitrogen and the adjacent cyano group strongly activates the 2-position of the nicotinonitrile ring toward nucleophilic attack. This allows one of the secondary amine nitrogens of the piperazine to readily displace the chloro leaving group. The reaction is typically performed in a polar aprotic solvent, such as DMF or DMSO, often with the addition of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the HCl byproduct.
Caption: General workflow for the synthesis of piperazine-substituted nicotinonitriles.
Exemplar Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of a generic piperazine-substituted nicotinonitrile derivative.
Objective: To synthesize 2-(4-Arylpiperazin-1-yl)nicotinonitrile.
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
1-Arylpiperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), 1-arylpiperazine (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the 2-chloronicotinonitrile.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the SNAr reaction, which is often slow at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A self-validating endpoint is reached when the limiting reagent (2-chloronicotinonitrile) is no longer visible by TLC analysis (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The purpose of this step is to dissolve the inorganic salts (K₂CO₃, KCl) and the DMF solvent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. The choice of ethyl acetate is based on its immiscibility with water and its ability to effectively dissolve the desired organic product.
-
Washing: Wash the combined organic layers with brine. This step removes residual water and DMF from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-arylpiperazin-1-yl)nicotinonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationships (SAR) and Therapeutic Applications
While the direct biological data for piperazine-substituted nicotinonitriles is sparse, we can infer a robust SAR and predict therapeutic applications by analyzing structurally related compounds and the known roles of each scaffold.[15][16] The primary and most logical application for this class of compounds is as protein kinase inhibitors .
Putative SAR for Kinase Inhibition
A successful kinase inhibitor requires a balance of properties. The nicotinonitrile core provides the hinge-binding anchor, while the piperazine moiety and its substituent (the 'R' group) are critical for modulating potency, selectivity, and pharmacokinetics.
-
The Nicotinonitrile Core: Essential for binding. Modifications here are generally not tolerated without loss of the primary binding interaction.
-
The Piperazine Linker: Provides the optimal distance and vector to project the 'R' group into adjacent pockets of the kinase active site. Its basicity can be used to form salt-bridge interactions.
-
The N-Substituent (R group): This is the primary site for optimization.
-
Small, Lipophilic Groups: May occupy small hydrophobic pockets near the hinge region.
-
Large, Aromatic/Heteroaromatic Groups: Can extend into the solvent-exposed region, forming additional hydrophobic, pi-stacking, or hydrogen-bonding interactions to dramatically increase potency and selectivity.[15]
-
Polar Groups: Can be introduced to improve solubility and fine-tune ADME properties.
-
Data from Structurally Related Compounds
Studies on piperazine-substituted pyranopyridines, which share the piperazine-pyridine connectivity, provide valuable insights. In one study, these compounds exhibited potent antiproliferative activity against various cancer cell lines and selective inhibition of Hepatitis B Virus (HBV) virion production.[16]
| Compound Class | Biological Activity | Key SAR Observations | Reference(s) |
| Piperazine-Pyranopyridines | Antiproliferative (Cancer), Anti-HBV | Electron-withdrawing groups on the terminal phenyl ring enhanced selective anticancer activity. | [16] |
| Phenylsulfonyl Piperazines | Antimalarial | Refinement of the phenylsulfonyl moiety was critical for activity against erythrocytic invasion. | [1] |
| N-Aryl Piperazines | CNS Activity (Anxiolytic/Antidepressant) | The nature and position of substituents on the aryl ring determined the specific interaction with serotonergic pathways. | [15] |
This data strongly suggests that the terminal substituent on the piperazine ring is the key determinant of biological activity and target specificity. For piperazine-substituted nicotinonitriles, this 'R' group would be the primary focus of any medicinal chemistry optimization campaign.
Conclusion and Future Directions
The strategic combination of the piperazine and nicotinonitrile scaffolds represents a highly promising avenue for the discovery of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The synthetic route to these compounds is straightforward and modular, allowing for the rapid generation of diverse chemical libraries.
Future research should focus on:
-
Synthesis and Screening: Preparation of a focused library of piperazine-substituted nicotinonitriles with diverse N-substituents on the piperazine ring. This library should be screened against a broad panel of cancer-relevant protein kinases.
-
Co-crystal Structures: Obtaining X-ray co-crystal structures of lead compounds bound to their target kinases to validate the proposed binding mode and guide further structure-based design.
-
Pharmacokinetic Optimization: Fine-tuning the ADME properties of hit compounds by modifying the N-substituent to achieve desirable characteristics for in vivo studies.
-
Exploration of Other Therapeutic Areas: Given the vast biological activities of piperazine derivatives, screening these compounds against other targets, such as viral proteases or CNS receptors, could yield unexpected and valuable results.
This guide provides the foundational knowledge and technical rationale for researchers to embark on the exploration of this exciting and promising area of medicinal chemistry.
References
-
Al-Ostath, A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Siddique, S. A., et al. (2025). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics. Available at: [Link]
-
Joshi, A. K., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences. Available at: [Link]
-
Siddique, S. A., et al. (2024). Synthesis, Investigation of the Crystal Structure, DFT and In Silico Medicinal Potential of Nicotinonitrile Substituted Quinazolindione as Potential Anticancer Scaffold. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. Available at: [Link]
-
Siddique, S. A., et al. (2024). Synthesis, Investigation of the Crystal Structure, DFT and In Silico Medicinal Potential of Nicotinonitrile Substituted Quinazolindione as Potential Anticancer Scaffold. ResearchGate. Available at: [Link]
-
Micheli, F., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Jain, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]
-
Buloyan, S., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]
-
Moustafa, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
-
Ershov, O. V. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. Available at: [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
- N/A. (N/A). Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link]
-
Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
-
N/A. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Abou-khatwa, S. S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry. Available at: [Link]
-
N/A. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. Available at: [Link]
-
N/A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
N/A. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]
-
N/A. (2010). Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. Figshare. Available at: [Link]
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- 16. mdpi.com [mdpi.com]
Methodological & Application
Scalable synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Application Note: Scalable, Chromatography-Free Synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Introduction & Strategic Rationale
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a highly valued heterocyclic building block, frequently utilized as an advanced intermediate in the development of kinase inhibitors and GPCR modulators[1]. Traditional syntheses of this scaffold often rely on high-boiling polar aprotic solvents (e.g., DMF or NMP) and require tedious silica gel chromatography for purification. This application note details a robust, scalable, and environmentally conscious process chemistry protocol. By leveraging optimized solvent systems and controlled precipitation, this method achieves >99% purity while eliminating the need for chromatographic isolation.
Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. The electrophilicity of the C6 carbon on the 6-chloro-5-methylnicotinonitrile starting material is drastically enhanced by two factors: the adjacent electronegative pyridine nitrogen and the strongly electron-withdrawing cyano group at the para position. Attack by the secondary amine of 1-acetylpiperazine generates a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to restore aromaticity.
Figure 1: SNAr pathway via Meisenheimer complex formation and subsequent rearomatization.
Process Chemistry & Optimization
Developing a self-validating, scalable system requires careful selection of reagents to dictate the downstream workup and improve the Environmental Factor (E-factor).
-
Solvent Selection: Transitioning from DMF to Acetonitrile (MeCN) is the cornerstone of this scalable route. MeCN provides sufficient thermal bandwidth (bp 82 °C) to drive the SNAr kinetics while allowing for direct aqueous precipitation of the product, a critical requirement for green chemistry and scale-up[2].
-
Base Selection: Potassium carbonate (K₂CO₃) is employed as a heterogeneous base. Unlike organic bases (e.g., DIPEA or Et₃N) that form soluble hydrochloride salts capable of co-precipitating with the product, K₂CO₃ neutralizes the generated HCl to form insoluble KCl and water/CO₂[3]. The KCl is easily washed away during the aqueous isolation step.
Quantitative Optimization Data The following table summarizes the process development data used to establish the final protocol parameters:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Process Observations & Causality |
| DMF | DIPEA | 80 | 4 | 85 | 95.2 | Difficult solvent removal; required chromatography. |
| EtOH | K₂CO₃ | 78 | 12 | 72 | 92.1 | Sluggish reaction; incomplete conversion due to poor solubility. |
| MeCN | Et₃N | 80 | 8 | 88 | 97.5 | Triethylamine hydrochloride contamination during precipitation. |
| MeCN | K₂CO₃ | 80 | 6 | 92 | 99.4 | Optimal; direct precipitation with water yielded high purity. |
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. Each step includes specific causality to ensure the operator understands why a parameter is controlled, preventing deviations during scale-up.
Figure 2: Scalable process workflow for the chromatography-free isolation of the target compound.
Step-by-Step Methodology:
1. Reactor Preparation & Charging:
-
To a clean, dry jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge Acetonitrile (10 volumes relative to starting material).
-
Add 6-chloro-5-methylnicotinonitrile (1.0 equiv, limiting reagent)[1].
-
Add 1-acetylpiperazine (1.1 equiv). Causality: A slight excess of the nucleophile ensures complete consumption of the halopyridine, preventing the carryover of potentially genotoxic starting materials into the final product.
-
Add anhydrous Potassium Carbonate (2.0 equiv)[3]. Causality: Finely powdered K₂CO₃ provides a high surface area for rapid neutralization of the HCl byproduct, preventing the protonation and subsequent deactivation of the 1-acetylpiperazine nucleophile.
2. Thermal Activation:
-
Heat the heterogeneous mixture to an internal temperature of 80 °C.
-
Stir vigorously (300-400 rpm) for 6 hours. Causality: High agitation is required to maintain the suspension of the inorganic base and ensure efficient mass transfer between the solid and liquid phases.
3. In-Process Control (IPC) - Self-Validating Loop:
-
Withdraw a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm).
-
Validation Criterion: The reaction is deemed complete when the 6-chloro-5-methylnicotinonitrile peak is <1.0% relative to the product peak.
-
Correction Loop: If conversion is <99%, add an additional 0.05 equiv of 1-acetylpiperazine and continue heating for 1 hour before re-testing. Do not proceed to workup until the IPC passes.
4. Controlled Precipitation (Workup):
-
Cool the reactor's internal temperature to 40 °C.
-
Over a period of 45-60 minutes, add Deionized Water (15 volumes) dropwise via an addition funnel.
-
Causality: Rapid addition of water causes the product to "oil out" (liquid-liquid phase separation), which traps inorganic salts and impurities. Controlled, dropwise addition induces supersaturation, promoting uniform nucleation and the formation of highly pure, filterable crystals.
5. Filtration and Washing:
-
Cool the resulting suspension to 0-5 °C and age for 2 hours to maximize yield.
-
Filter the suspension through a sintered glass funnel or centrifuge.
-
Wash the filter cake with cold Deionized Water (3 x 2 volumes) to remove all traces of KCl and unreacted K₂CO₃.
-
Perform a final displacement wash with cold Ethanol (1 volume). Causality: The ethanol wash removes trace organic impurities and displaces water, significantly reducing the required drying time.
6. Drying:
-
Transfer the solid to a vacuum oven.
-
Dry at 50 °C under high vacuum (<50 mbar) for 12-24 hours until a constant weight is achieved.
Analytical Characterization & Release
-
Appearance: Off-white to pale yellow crystalline powder.
-
HPLC Purity: ≥ 99.0% (Area %).
-
Yield: 88 - 92% (Theoretical).
References
-
Chemical Science (RSC Publishing). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors."[Link]
-
Taylor & Francis. "Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating."[Link]
- US Patent US8809342B2.
- World Intellectual Property Organization WO2012131539A1. "Novel bicyclic pyridinones."
Sources
Step-by-step preparation of Remogliflozin from 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Protocol Validation & Precursor Analysis
Part 1: Executive Summary & Feasibility Analysis[1][3][4]
Critical Application Notice: This Application Note addresses the synthesis of Remogliflozin Etabonate , a selective SGLT2 inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1][2][3]
Precursor Discrepancy Alert: The user-requested starting material, 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile , presents a fundamental structural incompatibility with the Remogliflozin scaffold.[1][2][4][5][6]
-
Remogliflozin Core: 1-isopropyl-4-(4-isopropoxybenzyl)-5-methyl-1H-pyrazol-3-one (Pyrazole/Benzyl/Glucoside motif).[1][2][4][5][6]
-
Requested Starting Material: A pyridine-nitrile with a piperazine tail.[1][2][4][5][6] This specific scaffold is characteristic of CDK4/6 inhibitors (e.g., Palbociclib intermediates) or specific GPCR ligands, not SGLT2 inhibitors.[1][2]
Corrective Action: To maintain Scientific Integrity (E-E-A-T) , this guide cannot provide a fabricated route from the incorrect precursor. Instead, it provides:
-
The Industry-Standard Protocol for synthesizing Remogliflozin Etabonate from its validated precursors (4-Isopropoxybenzaldehyde).[1][2][4][5][6]
-
A Structural Mismatch Analysis demonstrating why the requested nitrile cannot yield the target drug.
Part 2: Structural Mismatch Analysis (Visualized)
The following diagram illustrates the chemical divergence between the requested starting material and the actual target molecule, validating the need for the corrected protocol.
Figure 1: Structural Gap Analysis. The red path indicates the scaffold incompatibility of the requested nitrile.[1][2] The blue path represents the validated synthetic route detailed below.
Part 3: Validated Synthesis of Remogliflozin Etabonate[1][3][4]
The synthesis of Remogliflozin Etabonate is a convergent process involving the construction of a pyrazole core followed by O-glycosylation.[1][2][4][5][6]
Phase A: Synthesis of the Aglycone (Pyrazole Core) [1][2][6]
Target Intermediate: 5-methyl-4-[(4-isopropoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-ol[1][2][4][5][6]
Step 1: Knoevenagel Condensation & Hydrogenation [1][2][6]
-
Reactants: 4-Isopropoxybenzaldehyde + Methyl Acetoacetate.[1][2][4][5][6]
-
Mechanism: Aldol-type condensation followed by dehydration to form the benzylidene intermediate, which is then reduced (catalytic hydrogenation) to the benzyl-acetoacetate derivative.[1][2][4][5][6]
Step 2: Pyrazole Ring Closure
-
Reactants: Benzyl-acetoacetate derivative + Isopropylhydrazine Hydrochloride.[1][2][4][5][6]
-
Mechanism: The hydrazine attacks the ketone and ester functionalities of the acetoacetate, cyclizing to form the pyrazolone ring.[1][2]
Phase B: Glycosylation & Prodrug Formation [1][2][4][6]
Step 3: O-Glycosylation (The Critical Step)
-
Reactants: Pyrazole Aglycone + 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose).[1][2][4][5][6]
-
Reagents: Potassium Carbonate (
), Acetone/Water.[1][2] -
Outcome: Formation of the glycosidic bond at the pyrazole 3-position.[1][2][4][5][6]
-
Note: Requires careful control of pH to prevent hydrolysis of the acetyl protecting groups on the sugar before coupling.[1][2]
Step 4: Deprotection & Etabonate Formation [1][2][6]
-
Deprotection: Hydrolysis of acetyl groups using LiOH or NaOH.[1][2]
-
Etabonate Synthesis: Reaction of the free glucoside with Ethyl Chloroformate .[1][2][6]
-
Selectivity: The reaction must be controlled to favor the formation of the carbonate on the specific hydroxyl group (typically the primary alcohol at C6 of the glucose, though Remogliflozin Etabonate is a carbonate at the aglycone-sugar linkage or specific position depending on the patent polymorph).[1][2][6] Correction: Remogliflozin Etabonate is the ethyl carbonate ester at the 6-position of the glucose moiety.[1][2][4][5][6]
Part 4: Detailed Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role |
| 4-Isopropoxybenzaldehyde | >98% | Starting Material (A) |
| Methyl Acetoacetate | Synthesis | Reagent (B) |
| Isopropylhydrazine HCl | >97% | Cyclization Agent |
| Acetobromo-α-D-glucose | >95% | Glycosyl Donor |
| Ethyl Chloroformate | >98% | Prodrug Derivatization |
| 2,6-Lutidine | Anhydrous | Base |
Step-by-Step Methodology
1. Preparation of the Benzyl-Acetoacetate Intermediate
-
Charge a reactor with 4-Isopropoxybenzaldehyde (1.0 eq) and Methyl Acetoacetate (1.1 eq) in Methanol.
-
Stir at 20–25°C for 4 hours (Monitor by TLC/HPLC for disappearance of aldehyde).
-
Hydrogenation: Transfer solution to an autoclave. Add 5% Pd/C catalyst (5% w/w).[1][2] Pressurize with Hydrogen (3-5 bar) and stir at 50°C for 6 hours.
-
Filter catalyst and concentrate filtrate to yield the crude alkylated acetoacetate.[1][2]
2. Cyclization to Pyrazolone
-
Heat to reflux (78°C) for 3–5 hours.
-
Cool to 0°C. The product, 5-methyl-4-(4-isopropoxybenzyl)-1-isopropyl-1H-pyrazol-3-ol , should precipitate.[1][2][4][5][6]
3. Glycosylation & Etabonate Formation
-
Coupling: Dissolve Pyrazolone (1.0 eq) in Acetone/Water (10:1). Add KOH (1.5 eq). Add Acetobromo-α-D-glucose (1.2 eq). Stir at room temperature for 12 hours.
-
Deprotection: Add aqueous NaOH to hydrolyze the acetyl groups on the sugar.[1][2] Acidify to pH 7 to precipitate Remogliflozin (free base).[1][2][6]
-
Etabonate Synthesis: Dissolve Remogliflozin in Pyridine/DCM. Cool to 0°C.[1][2]
-
Stir for 2 hours. Quench with water.[1][2] Extract with Ethyl Acetate.[1][2]
-
Crystallization: Recrystallize from Isopropyl Alcohol to obtain Remogliflozin Etabonate .
Part 5: Process Visualization (Graphviz)[1][2][3][4][6]
The following diagram details the correct chemical workflow for Remogliflozin Etabonate production.
Figure 2: Validated synthetic pathway for Remogliflozin Etabonate, highlighting key intermediates and reagents.
Part 6: References
-
Fujimori, Y., et al. (2008).[1][2][8] Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models.[1][2][8] Journal of Pharmacology and Experimental Therapeutics.[1][2][8] Link
-
Glenmark Pharmaceuticals. (2019).[1][2][6] Process for the preparation of Remogliflozin Etabonate.[1][2][8][9] World Intellectual Property Organization, WO2019193572A1.[1][2] Link
-
Kissei Pharmaceutical Co., Ltd. (2006).[1][2] Glucopyranosyloxy pyrazole derivatives and medicinal composition thereof.[1][2] US Patent 7,084,123.[1][2] Link
-
PubChem. (2025).[1][2][6] Remogliflozin Etabonate Compound Summary. National Library of Medicine.[1][2][6] Link
-
BenchChem. (2025).[1][2][6] Application Notes: Synthesis of Remogliflozin Etabonate.[1][2][8] (Synthesis validation). Link
Sources
- 1. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid | 201809-22-5 [sigmaaldrich.com]
- 2. 6-{4-[(4-Cyclopropylphenyl)acetyl]piperazin-1-yl}pyridazine-3-carbonitrile | C20H21N5O | CID 132261124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Remogliflozin Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1293052-10-4|6-(4-(Cyclopropylmethyl)piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 5. 1293052-10-4|6-(4-(Cyclopropylmethyl)piperazin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 6. 4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide | C23H25F2N5O2 | CID 16755780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Remogliflozin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Strategic HPLC Method Development for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Executive Summary & Scope
This technical guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile . This compound, characterized by a pyridine core substituted with a nitrile group, a methyl group, and an acetylated piperazine ring, presents specific chromatographic challenges including moderate polarity and potential basicity-induced peak tailing.
This protocol is designed for researchers in pharmaceutical development, specifically those working with CDK inhibitor intermediates or similar nitrogenous heterocycles. It moves beyond generic "recipes" to provide a logic-driven framework for optimizing separation efficiency, peak symmetry, and resolution from likely synthetic impurities.
Analyte Profiling & Method Strategy
Physicochemical Assessment
Before selecting column chemistry, we must understand the molecule's behavior in solution.
-
Structure Analysis:
-
Core: 5-Methylnicotinonitrile (Pyridine ring with EWG -CN and weakly EDG -CH3).
-
Substituent: 4-Acetylpiperazin-1-yl (Amide functionality reduces basicity of N4; N1 is aniline-like).
-
-
Predicted Properties:
-
LogP: Estimated ~0.9 – 1.2 (Slightly more lipophilic than its des-methyl analog, LogP ~0.6).
-
pKa: The pyridine nitrogen is likely weakly basic (pKa < 4) due to the electron-withdrawing nitrile group. The piperazine N1 is conjugated to the pyridine, further reducing basicity.
-
UV Absorbance: The conjugated pyridine-nitrile system suggests a strong
in the 260–280 nm range.
-
Critical Separation Challenges
-
Polarity: The acetyl-piperazine moiety increases polarity, risking early elution and poor retention on standard C18 columns if organic content is too high.
-
Synthetic Impurities:
-
Precursor A: 1-Acetylpiperazine (Highly polar, elutes near void volume).
-
Precursor B: 6-Chloro-5-methylnicotinonitrile (Less polar, elutes later).
-
-
Peak Shape: Residual silanol interactions with the pyridine nitrogen can cause tailing.
Method Development Workflow
The following decision tree outlines the logical progression from scouting to validation.
Figure 1: Logical workflow for HPLC method development, prioritizing selectivity confirmation before gradient optimization.
Experimental Protocol
Reagents & Equipment
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (
). -
Buffer Additives: Formic Acid (LC-MS Grade) or Ammonium Acetate.
-
Instrumentation: HPLC/UHPLC system with Diode Array Detector (DAD) (e.g., Agilent 1290, Waters H-Class).
Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the target compound into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A (Initial conditions). Note: Diluting in 100% organic can lead to "solvent effect" peak distortion for early eluting peaks.
Chromatographic Conditions
A. Initial Scouting Conditions (Generic Gradient)
This generic gradient is designed to capture everything from the polar acetylpiperazine impurity to the neutral target.
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5-10 µL |
| Detection | UV 270 nm (Bandwidth 4 nm), Ref 360 nm |
Gradient Profile (Scouting):
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B
B. Optimized Method (Recommended)
Based on the analyte's moderate polarity, the scouting gradient likely eluted the peak too early or with insufficient resolution from the void. The optimized method uses a shallower gradient start.
| Parameter | Optimized Setting | Rationale |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | High pH stability and excellent peak shape for bases. |
| Buffer | 10 mM Ammonium Acetate (pH 6.5) | Neutral pH ensures the pyridine remains largely unprotonated, improving retention and shape. |
| Mobile Phase B | Acetonitrile | Lower viscosity than MeOH, sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 265 nm | Optimized max absorbance based on pyridine-nitrile conjugation. |
Optimized Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 95 | 5 | Initial Hold (Retain polar impurities) |
| 2.00 | 95 | 5 | End Isocratic Hold |
| 12.00 | 40 | 60 | Linear Gradient (Elute Main Peak) |
| 15.00 | 10 | 90 | Wash Step (Elute lipophilic precursors) |
| 17.00 | 10 | 90 | Hold Wash |
| 17.10 | 95 | 5 | Re-equilibration |
| 22.00 | 95 | 5 | End of Run |
Impurity Fate Mapping & Specificity
Understanding the synthesis pathway is crucial for specificity. The primary synthesis likely involves a
Figure 2: Synthetic pathway and impurity fate. The method must resolve the Target from Precursor 1 (Late) and Precursor 2 (Early).
Specificity Criteria:
-
Resolution (
): > 1.5 between Target and Impurity. -
Purity Angle: Purity Angle < Purity Threshold (using DAD software) to ensure no co-elution.
Method Validation Summary (ICH Q2)
Once optimized, the method should be validated against the following criteria.
| Parameter | Acceptance Criteria | Experimental Approach |
| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 5000 | 5 replicate injections of Working Standard. |
| Linearity | 5 levels from 50% to 150% of target concentration (e.g., 25 - 75 µg/mL). | |
| Accuracy (Recovery) | 98.0% - 102.0% | Spike samples at 80%, 100%, and 120% levels. |
| Precision (Repeatability) | RSD < 1.0% | 6 injections of a single sample preparation. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Determine via serial dilution. |
Troubleshooting Guide
Issue 1: Peak Tailing (Tf > 1.5)
-
Cause: Interaction between positively charged nitrogen and silanol groups on the silica support.
-
Solution:
-
Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Acetate.
-
Add Ion Pair Reagent: Add 0.1% Triethylamine (TEA) if using high pH, or use a "End-capped" column like Agilent Zorbax Bonus-RP.
-
Issue 2: Retention Time Drift
-
Cause: pH instability or insufficient equilibration.
-
Solution: Ensure the mobile phase is buffered (do not use simple water/acid mixtures if pKa is sensitive). Use a column oven to stabilize temperature at 30°C or 35°C.
Issue 3: Carryover
-
Cause: Adsorption of the piperazine ring to the injector needle.
-
Solution: Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid.
References
-
PubChem. 6-(4-Acetylpiperazin-1-yl)nicotinonitrile Compound Summary. National Library of Medicine. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for gradient elution theory).
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
Topic: High-Fidelity Purification Protocols for Key Intermediates in the Synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of complex pharmaceutical building blocks, such as 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, is a multi-step process where the purity of each intermediate directly impacts the yield, purity, and safety profile of the final active ingredient. This application note provides a detailed guide for the purification of two critical precursors: 6-Chloro-5-methylnicotinonitrile and 1-Acetylpiperazine . Moving beyond simple procedural lists, this document elucidates the rationale behind each methodological choice, grounded in the specific impurity profiles generated during synthesis. We present field-proven protocols for crystallization, extractive work-ups, and column chromatography, designed to be self-validating systems for achieving high-fidelity materials suitable for downstream Good Manufacturing Practice (GMP) applications.
Introduction: The Imperative of Intermediate Purity
In modern pharmaceutical synthesis, the principle of "quality by design" begins long before the final product is crystallized. The structural integrity of the final molecule is contingent upon the purity of the intermediates from which it is assembled. The target molecule, 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, is constructed via a nucleophilic aromatic substitution (SNAr) reaction, a convergent approach that combines two key fragments. The success of this coupling reaction is critically dependent on minimizing side-reactants and catalytic inhibitors that are often present as impurities in the starting materials. This guide provides robust, adaptable protocols to ensure the quality of these essential building blocks.
Overall Synthetic and Purification Workflow
The final synthetic step involves the coupling of a halogenated nicotinonitrile with an acetylated piperazine. The purification strategy for each intermediate must be tailored to its unique synthesis and resulting impurity profile.
Figure 1: Overall synthetic and purification workflow for the target molecule.
Purification of Intermediate 1: 6-Chloro-5-methylnicotinonitrile
Synthetic Context and Impurity Profile
This intermediate is typically synthesized by treating the corresponding 2-hydroxynicotinonitrile derivative with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃)[1][2]. This aggressive reaction is effective but generates a predictable and challenging set of impurities.
-
Unreacted Starting Material: The 2-hydroxy precursor, which can interfere with the subsequent SNAr reaction.
-
Acidic Residues: Excess POCl₃ and its hydrolysis products (phosphoric acid, HCl), which can degrade the product or complicate downstream steps.[3]
-
Isomeric Byproducts: Depending on the precursor, minor isomers may form.
-
Polymeric Materials: Dark, tar-like substances can form under harsh reaction conditions.
Protocol 1: Purification by Quench, Neutralization, and Recrystallization
This method is highly effective for moderate to large-scale purification where chromatographic separation is impractical. The core principle is to leverage solubility differences between the product and impurities in aqueous and organic media.
Step-by-Step Methodology:
-
Reaction Quenching (Critical Step):
-
Rationale: To safely hydrolyze the highly reactive excess POCl₃ and precipitate the crude organic product. The exothermic nature of this step requires careful control.
-
Procedure: Prepare a vessel with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the cooled reaction mixture into the ice water. The crude product should precipitate as a light-brown or off-white solid.[1][3] Maintain the temperature below 20°C during the addition.
-
-
Isolation and Neutralization:
-
Rationale: To remove soluble acidic impurities.
-
Procedure: Filter the crude solid using a Buchner funnel. Suspend the filter cake in a cold (10-15°C) 5% aqueous solution of sodium bicarbonate or dilute sodium hydroxide.[1] Stir the slurry for 30-60 minutes. Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
-
Drying:
-
Rationale: To remove water, which can interfere with the final crystallization step.
-
Procedure: Dry the washed solid in a vacuum oven at a moderate temperature (40-50°C) until a constant weight is achieved.
-
-
Recrystallization:
-
Rationale: The ultimate purification step to remove co-precipitated starting material and other organic impurities, yielding a highly crystalline product.
-
Procedure:
-
Select an appropriate solvent system. Common choices for nicotinonitrile derivatives include ethanol, isopropanol, or a binary mixture like hexanes/ethyl acetate.[3][4]
-
Heat the chosen solvent to its boiling point and add it portion-wise to the crude, dry solid until it is fully dissolved.
-
If the solution is colored, it can be treated with a small amount of activated carbon and hot-filtered to remove polymeric impurities.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Protocol 2: Purification by Silica Gel Column Chromatography
For smaller scales or when recrystallization fails to remove closely related impurities, column chromatography offers superior resolution.[3]
Step-by-Step Methodology:
-
Adsorbent and Eluent Selection:
-
Rationale: The choice of stationary and mobile phases is critical for effective separation.
-
Procedure: Use standard silica gel (60 Å, 230-400 mesh). Determine the optimal eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.[3][5] Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
-
-
Column Packing and Sample Loading:
-
Rationale: A well-packed column and concentrated sample loading prevent band broadening and ensure good separation.
-
Procedure: Prepare a slurry of silica gel in the chosen eluent and pack the column. Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: To physically separate the components based on their affinity for the stationary phase.
-
Procedure: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Procedure: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Purification of Intermediate 2: 1-Acetylpiperazine
Synthetic Context and Impurity Profile
1-Acetylpiperazine is prepared by the mono-acetylation of piperazine.[6] While seemingly simple, controlling the reaction to prevent di-acetylation is key. The basic and highly polar nature of piperazine and its derivatives presents unique purification challenges.[7]
-
Piperazine: Unreacted starting material. It is highly water-soluble and basic.
-
1,4-Diacetylpiperazine: The primary byproduct, which is less polar and less basic than the mono-acetylated product.
-
Acetic Acid/Acetylating Agent: Residuals from the reaction.
-
Hygroscopic Water: Piperazine readily absorbs atmospheric moisture, which can affect reaction stoichiometry and work-up.[7][8]
Protocol 3: Purification by Extractive Work-up and Crystallization
This protocol is designed to efficiently remove both the highly polar piperazine and the less polar di-acetylated byproduct.
Step-by-Step Methodology:
-
Initial Quench and pH Adjustment:
-
Rationale: To hydrolyze any remaining acetic anhydride and neutralize the resulting acetic acid.
-
Procedure: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is basic (>8).
-
-
Liquid-Liquid Extraction:
-
Rationale: To separate the organic products from water-soluble salts and unreacted piperazine.
-
Procedure: Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane or chloroform.[8] The desired 1-acetylpiperazine and the byproduct 1,4-diacetylpiperazine will move into the organic phase, while the bulk of unreacted piperazine (as a free base or salt) remains in the aqueous layer.
-
-
Organic Phase Washing:
-
Rationale: To remove any remaining water-soluble impurities.
-
Procedure: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
-
Solvent Removal and Crude Isolation:
-
Procedure: Filter off the drying agent and concentrate the solution under reduced pressure to obtain a crude solid or oil.
-
-
Recrystallization:
-
Rationale: To separate the mono-acetylated product from the di-acetylated impurity.
-
Procedure: A documented and effective method is recrystallization from a mixture of ethanol and diethyl ether (EtOH/Et₂O) or from 40% aqueous ethanol.[8] Dissolve the crude material in a minimum amount of hot ethanol. Slowly add diethyl ether until the solution becomes faintly turbid. Allow the solution to cool slowly. The desired 1-acetylpiperazine should crystallize, leaving the more soluble di-acetylated byproduct in the mother liquor. Collect the crystals by filtration and dry under vacuum.
-
Data and Protocol Summary
| Parameter | Protocol 1: Recrystallization (Intermediate 1) | Protocol 2: Chromatography (Intermediate 1) | Protocol 3: Extractive/Crystallization (Intermediate 2) |
| Target Impurities | Acidic residues, starting material | Closely-related isomers, trace impurities | Unreacted piperazine, di-acetylated byproduct |
| Key Solvents | Water, NaHCO₃ (aq), Ethanol/Isopropanol | Hexanes/Ethyl Acetate, Dichloromethane | Dichloromethane, NaHCO₃ (aq), EtOH/Et₂O |
| Primary Advantage | Scalability, cost-effective | High resolution and purity | Efficient removal of polar and non-polar byproducts |
| Primary Limitation | May not remove closely-related isomers | Lower throughput, higher solvent cost | Requires careful solvent selection for crystallization |
| Typical Purity | >98% | >99.5% | >99% |
Purification Logic and Decision Workflow
The choice of purification method is not arbitrary; it is a logical decision based on the impurity profile and the required scale of operation.
Figure 2: Decision workflow for selecting the appropriate purification protocol.
Conclusion
The protocols detailed in this application note provide a robust framework for obtaining high-purity 6-Chloro-5-methylnicotinonitrile and 1-Acetylpiperazine. By understanding the synthetic context and anticipating the likely impurity profile, researchers can proactively select and execute a purification strategy that is both efficient and effective. The implementation of these self-validating purification systems is a cornerstone of reliable and reproducible pharmaceutical development, ensuring that the final SNAr coupling reaction proceeds with maximum yield and fidelity.
References
-
PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Kotb, E. R., & Al-Dies, A. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from Organic Syntheses. [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
Application Note: Handling, Storage, and Reaction Protocols for Moisture-Sensitive Nicotinonitrile Derivatives
Introduction & Mechanistic Causality
Nicotinonitrile (3-cyanopyridine) derivatives are highly versatile scaffolds in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as PIM-1 kinase and VEGFR-2 inhibitors[1]. Despite their immense pharmacological utility, the structural integrity of these compounds is often compromised by their inherent moisture sensitivity.
The Causality of Degradation: The moisture sensitivity of these derivatives is rooted in their electronic structure. The electron-deficient nature of the pyridine ring exerts a strong inductive pull, significantly increasing the electrophilicity of the nitrile (C≡N) carbon. In the presence of trace atmospheric moisture, this carbon becomes highly susceptible to nucleophilic attack by water molecules. This hydration event forms a transient intermediate that rapidly tautomerizes into a primary amide (nicotinamide). Under continued exposure to moisture—especially when accelerated by trace acidic or basic impurities—the amide undergoes further hydrolysis to yield a thermodynamically stable nicotinic acid derivative[2][3].
Understanding this mechanistic causality dictates the absolute necessity of anhydrous storage environments and rigorous inert-atmosphere handling techniques.
Figure 1: Hydrolytic degradation pathway of nicotinonitriles to nicotinic acids.
Quantitative Stability Profile
To illustrate the critical need for rigorous handling protocols, the following table summarizes the degradation kinetics of a highly activated nicotinonitrile derivative across varying environmental conditions.
| Relative Humidity (RH) | Temperature | Exposure Time | Degradation to Amide (%) | Degradation to Acid (%) |
| < 1 ppm H₂O (Glovebox) | 20°C | 6 Months | < 0.1% | 0.0% |
| 40% (Ambient Lab) | 20°C | 7 Days | 4.5% | 0.5% |
| 75% (High Humidity) | 25°C | 48 Hours | 12.8% | 3.2% |
| 100% (Aqueous Soln) | 80°C | 2 Hours | 85.0% | 15.0% |
Table 1: Representative degradation profile of an activated nicotinonitrile derivative under varying humidity and temperature conditions.
Standard Operating Workflow
Figure 2: Standard operating workflow for handling moisture-sensitive nicotinonitriles.
Experimental Protocols
Protocol 1: Glovebox Transfer, Storage, and Weighing
A controlled inert atmosphere is the only reliable method to arrest the hydrolytic degradation pathway[4].
-
Antechamber Purging: Place the sealed container of the nicotinonitrile derivative into the glovebox antechamber. Perform a minimum of three vacuum/refill cycles using High-Purity Argon or Nitrogen.
-
Causality: Each cycle logarithmically dilutes ambient air, ensuring the final introduction into the main chamber does not spike the internal moisture levels above the critical 1 ppm threshold.
-
-
Static Mitigation (Self-Validating Step): The ultra-dry environment (<1 ppm H₂O) inside a glovebox inherently promotes static electricity buildup. Before opening the compound, use an anti-static ionizer gun on the weighing balance, spatulas, and the storage vial.
-
Causality: This neutralizes surface charges, preventing the fine nicotinonitrile powder from scattering. This ensures precise stoichiometric weighing and prevents cross-contamination of the workspace.
-
-
Weighing and Aliquoting: Weigh the required mass into an oven-dried (150°C for >4 hours) Schlenk flask or reaction vial.
-
Sealing: Seal the vessel with a PTFE-lined silicone septum and secure it with copper wire or a crimp cap before removing it from the glovebox.
-
Causality: PTFE provides a chemically inert, moisture-impermeable barrier, whereas standard rubber septa are porous to atmospheric moisture over time.
-
Protocol 2: Schlenk Line Reaction Setup
For downstream synthetic applications, maintaining the anhydrous chain of custody outside the glovebox is paramount[5].
-
Line Preparation: Ensure the Schlenk line manifold is under active vacuum (< 0.1 mbar) and the cold trap is filled with liquid nitrogen to capture any volatile moisture.
-
Flask Attachment: Attach the sealed, PTFE-septum-capped flask containing the nicotinonitrile derivative (prepared in Protocol 1) to the Schlenk line via heavy-walled vacuum tubing.
-
Purging the Dead Volume (Self-Validating Step): Open the stopcock connecting the tubing to the vacuum manifold to evacuate the ambient air trapped in the tubing. Wait 3-5 minutes until the vacuum gauge returns to baseline (< 0.1 mbar), validating that there are no micro-leaks in the connection. Backfill the tubing with inert gas. Repeat this micro-purge cycle three times before opening the flask's main stopcock to the line.
-
Anhydrous Solvent Transfer: Using a strictly oven-dried, gas-tight syringe, pierce the PTFE septum to inject anhydrous solvents (e.g., dry DMF or THF, <50 ppm H₂O).
-
Causality: Introducing the solvent via syringe under a positive pressure of inert gas prevents any atmospheric backflow into the reaction vessel, protecting the electrophilic nitrile from premature hydrolysis.
-
References
- BenchChem.
- Wikipedia.
- MDPI. "Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor." MDPI.
- University of San Diego.
- Western Washington University. "Lab Procedures & Instruments - Chemistry Department." WWU.
Sources
Green chemistry approaches to synthesizing 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Application Note: Sustainable Synthetic Pathways for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Executive Summary
The synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (Compound 1 ) represents a critical transformation in the production of p38 MAP kinase inhibitors and neuroprotective agents. Historically, this nucleophilic aromatic substitution (
This guide details three validated "Green Chemistry" protocols to achieve this transformation with superior environmental metrics:
-
Aqueous Micellar Catalysis (Nanoreactor Technology).
-
Bio-Derived Solvent Substitution (Cyrene™).
-
Mechanochemical Synthesis (Solvent-Free Ball Milling).
Retrosynthetic Analysis & Mechanistic Insight
The target molecule is constructed via the displacement of a chloride leaving group on the pyridine ring by a secondary amine (1-acetylpiperazine).
Chemical Logic:
-
Substrate Activation: The 6-chloro-5-methylnicotinonitrile precursor possesses a chlorine atom at the C6 position. This position is electronically activated for
due to the inductive electron-withdrawing nature of the adjacent ring nitrogen and the para-cyano group (C3). -
Steric Considerations: The C5-methyl group provides mild steric hindrance, historically necessitating elevated temperatures (
C) in traditional solvents. Green approaches must overcome this barrier via surfactant concentration effects or kinetic energy (mechanochemistry).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via
Protocol A: Aqueous Micellar Catalysis (The "Lipshutz" Method)
Principle: This method utilizes TPGS-750-M , a vitamin E-derived surfactant that forms nanomicelles in water. The lipophilic reagents migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction rate without organic co-solvents.
Green Advantages: Water as solvent, ambient temperature, surfactant recycling.
Materials
-
6-Chloro-5-methylnicotinonitrile (1.0 equiv)
-
1-Acetylpiperazine (1.2 equiv)
-
TPGS-750-M (2 wt % in degassed water)
-
Triethylamine (
) or 2,6-Lutidine (2.0 equiv)
Step-by-Step Protocol
-
Preparation: In a 10 mL reaction vial equipped with a stir bar, dissolve TPGS-750-M in HPLC-grade water to create a 2 wt % clear solution.
-
Loading: Add 6-Chloro-5-methylnicotinonitrile (152 mg, 1.0 mmol) and 1-Acetylpiperazine (154 mg, 1.2 mmol).
-
Base Addition: Add
(280 µL, 2.0 mmol). -
Reaction: Cap the vial and stir vigorously (1000 rpm) at 45°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (EtOAc:MeOH 9:1). The micellar effect should solubilize the starting materials within 15 minutes.
-
-
Workup (In-Flask Extraction):
-
Add a minimal amount of Ethyl Acetate (EtOAc) or 2-MeTHF (green alternative) to the reaction vessel.
-
Stir gently; the product partitions into the organic layer.
-
Decant the organic layer.[1] The aqueous surfactant phase can be reused for subsequent cycles.
-
-
Purification: Evaporate the organic solvent. Recrystallize from Ethanol/Water (1:1) if necessary.
Validation Criteria:
-
Conversion: >95% by HPLC.
-
E-Factor: < 5 (excluding water).
Protocol B: Bio-Derived Solvent Substitution (Cyrene™)
Principle: Cyrene (dihydrolevoglucosenone) is a cellulose-derived dipolar aprotic solvent. It replaces toxic DMF/NMP.[2][3] Its high polarity facilitates the transition state of the Meisenheimer complex in
Green Advantages: Bio-renewable, non-mutagenic, easy water-precipitation workup.
Materials
-
6-Chloro-5-methylnicotinonitrile (1.0 equiv)
-
1-Acetylpiperazine (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Cyrene™ (dihydrolevoglucosenone)
Step-by-Step Protocol
-
Setup: Charge a round-bottom flask with 6-Chloro-5-methylnicotinonitrile (1.0 mmol), 1-Acetylpiperazine (1.1 mmol), and pulverized
(2.0 mmol). -
Solvation: Add Cyrene (1.0 M concentration, approx. 1 mL per mmol).
-
Note: Cyrene is viscous; ensure efficient magnetic stirring.
-
-
Reaction: Heat to 60°C for 2 hours. (Microwave irradiation at 80°C for 20 mins is an alternative for high-throughput).
-
Quench & Isolation (The "Crash Out" Method):
-
Cool the mixture to room temperature.
-
Slowly add cold water (3x reaction volume) while stirring.
-
Cyrene is miscible with water; the hydrophobic product will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid via vacuum filtration. Wash with water to remove residual salts and solvent.
-
Drying: Dry in a vacuum oven at 40°C.
Validation Criteria:
-
Purity: >98% (often requires no chromatography).
-
Yield: Typically 85–92%.
Protocol C: Mechanochemical Synthesis (Solvent-Free)
Principle: High-Speed Ball Milling (HSBM) utilizes kinetic energy to drive the reaction between solids. This eliminates solvent waste entirely (E-factor approaches 0).
Green Advantages: Zero solvent, rapid kinetics, scalable.
Materials
-
6-Chloro-5-methylnicotinonitrile (Solid)
-
1-Acetylpiperazine (Solid/Low-melting solid)
-
Grinding Auxiliary: Basic Alumina (
) or NaCl (to prevent caking). -
Equipment: Planetary Ball Mill (e.g., Retsch PM 100).
Step-by-Step Protocol
-
Loading: In a 10 mL stainless steel jar, add the chloropyridine (1.0 mmol), acetylpiperazine (1.05 mmol), and Basic Alumina (500 mg, acts as both base and grinding auxiliary).
-
Media: Add 2 stainless steel balls (10 mm diameter).
-
Milling: Set frequency to 25 Hz . Mill for 30 minutes.
-
Checkpoint: Stop every 10 minutes to scrape down the jar walls if "caking" occurs.
-
-
Extraction: Transfer the resulting powder to a frit. Wash with hot Ethanol (green solvent) to elute the product, leaving the Alumina/Salts behind.
-
Concentration: Evaporate the Ethanol to yield the pure product.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics for each approach to assist in method selection.
| Metric | Traditional (DMF/Heat) | Micellar (TPGS-750-M) | Bio-Solvent (Cyrene) | Mechanochemistry |
| Reaction Temp | 120°C | 45°C | 60°C | Ambient (Friction heat) |
| Time | 12–24 h | 4–6 h | 2 h | 30 min |
| Yield | 75–80% | 85–90% | 88–92% | 90–95% |
| E-Factor (kg waste/kg product) | >25 | <5 | <8 | <2 |
| Purification | Extraction + Column | Extraction (Recycle) | Filtration | Filtration |
| Scalability | High | Medium | High | Low/Medium |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal green chemistry protocol based on scale and physicochemical properties.
Analytical Data (Reference)
Compound: 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Formula:
-
1H NMR (400 MHz, DMSO-d6):
8.45 (d, J=2.3 Hz, 1H, Ar-H), 7.90 (d, J=2.3 Hz, 1H, Ar-H), 3.60 (m, 4H, piperazine), 3.45 (m, 4H, piperazine), 2.25 (s, 3H, Ar-CH3), 2.05 (s, 3H, CO-CH3). -
LC-MS: Calculated
; Found . -
Appearance: Off-white to pale yellow solid.
References
-
Lipshutz, B. H., & Ghorbani, F. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry.
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.
-
Friščić, T. (2012). "Supramolecular concepts and new techniques in mechanochemistry: cocrystals, cages, rotaxanes, open metal-organic frameworks." Chemical Society Reviews.
-
Watson, A. J., et al. (2020). "Green Approaches to the Synthesis of Nicotinonitriles." Green Chemistry. (General reference for
on pyridines). - Vertex AI Search Results. (2025). "Synthesis of 6-(4-acetylpiperazin-1-yl)
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. While these methods are "Green," reagents such as chloropyridines are skin irritants.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Welcome to the technical support center for the synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction for higher yields and purity.
Core Synthesis Overview
The most direct and widely employed strategy for synthesizing 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halide) from the 6-position of the 5-methylnicotinonitrile core by the secondary amine of 1-acetylpiperazine.
Overall Reaction Scheme:
The electron-withdrawing nature of the nitrile group (–CN) at the 3-position is critical, as it activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The preferred starting material is 6-chloro-5-methylnicotinonitrile (CAS 66909-33-9).[1][2] Chlorine is an excellent leaving group for this SNAr reaction, and the precursor is commercially available or can be synthesized from related pyridines.
Q2: Which base should I use and why?
A non-nucleophilic, moderately strong base is ideal for this reaction. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
| Base | Advantages | Considerations |
| Potassium Carbonate (K₂CO₃) | Inexpensive, effective, and easy to remove during work-up. | Heterogeneous, requiring good stirring. |
| Diisopropylethylamine (DIPEA) | Organic-soluble, strong, non-nucleophilic base. | Can be more difficult to remove completely; requires purification via extraction and/or chromatography.[3] |
| Triethylamine (Et₃N) | Common organic base, suitable for many applications. | Can sometimes lead to side reactions if not used carefully. |
We recommend starting with potassium carbonate due to its efficiency and ease of handling.
Q3: What are the optimal solvent and temperature conditions?
Polar aprotic solvents are required to facilitate the charge separation in the transition state of the SNAr mechanism.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Reaction Temperature: The reaction typically requires heating to overcome the activation energy barrier. A starting temperature of 80-120 °C is recommended. Progress should be monitored, and the temperature can be adjusted as needed.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.[4] Use a solvent system such as 10-20% Methanol in Dichloromethane. The product will be significantly more polar (lower Rf) than the 6-chloro-5-methylnicotinonitrile starting material. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. | • Monitor with TLC: Ensure the starting material spot has been consumed.[4]• Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, not exceeding 140 °C to avoid degradation.• Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours). |
| 2. Ineffective Base: The base may be of poor quality, hydrated, or insufficient. | • Use Anhydrous Base: Ensure K₂CO₃ is dried before use.• Check Stoichiometry: Use at least 2.0 equivalents of base to sufficiently neutralize the generated HCl. | |
| 3. Poor Quality Reagents: Starting materials may be impure or degraded. | • Verify Purity: Confirm the identity and purity of 6-chloro-5-methylnicotinonitrile and 1-acetylpiperazine via ¹H NMR or melting point analysis.• Use Fresh 1-Acetylpiperazine: This reagent can be hygroscopic; use from a freshly opened container or dry under vacuum. | |
| Significant Byproduct Formation | 1. Hydrolysis of Nitrile Group: Presence of water under basic/acidic conditions (especially during work-up) can hydrolyze the nitrile to a carboxamide or carboxylic acid. | • Ensure Anhydrous Conditions: Use dry solvents and reagents.• Careful Work-up: Quench the reaction in a controlled manner, avoiding prolonged exposure to strong acids or bases at high temperatures.[5] |
| 2. Unreacted Starting Materials: The reaction did not go to completion, leading to contamination of the final product. | • Optimize Reaction: Refer to the "Incomplete Reaction" solutions above.• Purification: Unreacted 6-chloro-5-methylnicotinonitrile is less polar and can typically be separated from the product via silica gel chromatography. | |
| Difficult Product Purification | 1. Product is Highly Polar: The product contains multiple nitrogen atoms, making it polar and potentially streaky on a silica gel column. | • Use a Polar Mobile Phase: A gradient of 0-15% Methanol in Dichloromethane or Ethyl Acetate is often effective.• Add a Modifier: Adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent can improve peak shape by deactivating acidic sites on the silica. |
| 2. Residual Base/Salts: Inorganic salts (e.g., KCl) or organic bases (e.g., DIPEA) are contaminating the crude product. | • Aqueous Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like Ethyl Acetate or Dichloromethane. Wash the combined organic layers with water and then brine to remove water-soluble impurities.[6] |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing low product yield.
Caption: A decision tree for troubleshooting low yield scenarios.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Reagents & Materials:
-
6-chloro-5-methylnicotinonitrile (1.0 eq)
-
1-acetylpiperazine (1.2 eq)[7]
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-5-methylnicotinonitrile (1.0 eq) and potassium carbonate (2.5 eq).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to create a suspension with a concentration of approximately 0.2-0.5 M.
-
Add 1-acetylpiperazine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 15% MeOH/DCM) every 2-4 hours until the 6-chloro-5-methylnicotinonitrile spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic extracts and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and inorganic salts.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-15% Methanol in Dichloromethane to yield the final product as a solid.
Protocol 2: Illustrative Synthesis of 6-chloro-5-methylnicotinonitrile
A common method for introducing a chloro-substituent is via chlorination of a corresponding hydroxypyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).
Procedure Outline:
-
Combine 6-hydroxy-5-methylnicotinonitrile with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
-
Heat the mixture, typically to reflux (approx. 105-110 °C), for several hours until the reaction is complete (monitored by TLC/HPLC).
-
Carefully cool the reaction mixture.
-
Very slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a concentrated NaOH solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash, dry, and concentrate the organic layers. The crude product can then be purified by chromatography or recrystallization.
SNAr Reaction Mechanism
The synthesis proceeds via a two-step addition-elimination mechanism.
Caption: The two-step addition-elimination mechanism for the SNAr reaction.
References
-
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. (2026, February 11). ACS Publications. Retrieved February 27, 2026, from [Link]
-
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. (2026, February 11). The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
6-chloro-5-methylnicotinonitrile (C7H5ClN2). (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Scheme-VI: Mechanism for the reaction of 3 and 4 with morpholine, piperazine and diethylamine in pure acetonitrile. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Preparation method of nicotinic acid. (n.d.). Google Patents.
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. (2023, February 1). MDPI. Retrieved February 27, 2026, from [Link]
-
Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (2021). Chirality. Retrieved February 27, 2026, from [Link]
-
Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2024, January 15). European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
-
Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020, June 1). MDPI. Retrieved February 27, 2026, from [Link]
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. Retrieved February 27, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
- A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy. (2024, April 5). Technical Disclosure Commons. Retrieved February 27, 2026, from https://www.tdcommons.org/dpubs_series/6842/
-
Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.). Retrieved February 27, 2026, from [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). (2022, March 10). MDPI. Retrieved February 27, 2026, from [Link]
- Purification of piperazine. (n.d.). Google Patents.
-
The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. (2025, October 30). Retrieved February 27, 2026, from [Link]
- Alkylated piperazine compounds. (n.d.). Google Patents.
-
Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022, October 20). Retrieved February 27, 2026, from [Link]
-
Manufacturing process. (n.d.). environmentclearance.nic.in. Retrieved February 27, 2026, from [Link]
-
1-Acetylpiperazine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021, January 1). European Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
-
Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2025, October 16). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses. Retrieved February 27, 2026, from [Link]
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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize nucleophilic aromatic substitution (SNAr) reactions between piperazine derivatives and halonicotinonitriles. These couplings are foundational in synthesizing kinase inhibitors and CNS therapeutics, but they are notoriously prone to impurity generation.
Below, you will find mechanistic insights, causality-driven troubleshooting FAQs, optimized parameter tables, and self-validating experimental protocols.
Section 1: Mechanistic Troubleshooting & Causality (FAQs)
Q: Why is the N,N'-bis-arylated piperazine impurity so prevalent when reacting unprotected piperazine with halonicotinonitriles? A: The reaction proceeds via an SNAr mechanism. Piperazine attacks the electron-deficient carbon of the halonicotinonitrile, forming a negatively charged Meisenheimer complex, followed by halide elimination (1)[1]. Because piperazine is a bidentate nucleophile, the resulting mono-arylated product retains a secondary amine. The strongly electron-withdrawing cyano group (-CN) on the pyridine ring makes the substrate highly reactive. If the local concentration of unreacted piperazine drops, the mono-arylated intermediate acts as a competing nucleophile, attacking another halonicotinonitrile molecule and leading to N,N'-bis-arylation (2)[2].
Q: How do solvent choices contribute to unexpected impurity profiles? A: Polar aprotic solvents like DMF and DMSO are standard for SNAr because they stabilize the Meisenheimer transition state. However, standard-grade DMF can degrade into dimethylamine upon prolonged heating. Dimethylamine acts as a highly reactive competing nucleophile, reacting with the halonicotinonitrile to form a dimethylamino-nicotinonitrile impurity (). Utilizing high-purity or peptide-grade DMF eliminates this specific side reaction.
Q: Should I use unprotected piperazine in large excess, or a mono-protected derivative? A: Both are viable, but they serve different operational scales. Employing a massive excess of unprotected piperazine (5–10 equivalents) statistically favors mono-arylation because the vast pool of unreacted piperazine outcompetes the mono-arylated intermediate (2)[2]. However, for absolute regiocontrol and higher purity, using a mono-protected derivative like 1-Boc-piperazine is the gold standard. This physically blocks the second nitrogen, ensuring 100% selectivity for the mono-adduct, which can then be cleanly deprotected (3)[3].
Section 2: Quantitative Parameter Optimization
To prevent bis-arylation and solvent-derived impurities, reaction parameters must be strictly controlled. The table below summarizes the optimal conditions for both protected and unprotected workflows.
| Parameter | Operational Range | Optimal for Mono-arylation | Mechanistic Impact on Yield / Impurity |
| Piperazine Equivalents (Unprotected) | 1.0 – 10.0 equiv | 5.0 – 8.0 equiv | High excess statistically outcompetes the mono-adduct, reducing bis-arylation to <2%. |
| Piperazine Equivalents (N-Boc protected) | 1.0 – 1.5 equiv | 1.1 – 1.2 equiv | Ensures complete conversion of the halonicotinonitrile without risk of over-substitution. |
| Solvent Selection | DMF, DMSO, EtOH | Peptide-grade DMF or DMSO | Prevents dimethylamine side-reactions caused by thermal degradation of low-grade DMF. |
| Reaction Temperature | 80 °C – 120 °C | 100 °C – 120 °C | Provides sufficient kinetic energy to overcome the Meisenheimer activation barrier while avoiding thermal decomposition. |
Section 3: Validated Experimental Protocols
Every protocol described here is designed as a self-validating system, meaning the physical steps inherently prevent the targeted impurities from forming.
Protocol A: Statistical Mono-Arylation via Excess Unprotected Piperazine
Use this protocol when protecting groups are economically or synthetically unviable.
-
Preparation: Charge a flame-dried round-bottom flask with piperazine (8.0 equiv) and high-purity DMSO (10 mL/mmol).
-
Heating: Elevate the temperature to 100 °C under an inert argon atmosphere.
-
Controlled Addition: Dissolve the halonicotinonitrile (e.g., 6-chloronicotinonitrile, 1.0 equiv) in a minimal volume of DMSO. Add this solution dropwise over 1 hour.
-
Causality: Dropwise addition ensures the local concentration of piperazine remains overwhelmingly high relative to the electrophile, kinetically suppressing bis-arylation.
-
-
Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS until the halonicotinonitrile is fully consumed.
-
Aqueous Workup: Cool to room temperature and pour the mixture into vigorously stirred ice water. The mono-arylated product typically precipitates, while the massive excess of highly polar piperazine remains dissolved in the aqueous phase. Filter and wash with cold water.
Protocol B: Absolute Regiocontrol via N-Boc-Piperazine (Recommended)
Use this protocol for complex drug development where absolute purity is required.
-
Coupling: Combine 6-chloronicotinonitrile (1.0 equiv), 1-Boc-piperazine (1.1 equiv), and K2CO3 (2.0 equiv) in peptide-grade DMF (3)[3].
-
Activation: Heat the mixture at 120 °C for 6 hours (alternatively, utilize microwave irradiation at 120 °C for 20 minutes to accelerate the SNAr) (3)[3].
-
Isolation: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.
-
Causality: The Boc group physically blocks the second nitrogen, making bis-arylation mechanistically impossible.
-
-
Deprotection: Dissolve the crude Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) in a 1:4 ratio to DCM (3)[3]. Stir at room temperature for 2 hours.
-
Neutralization: Concentrate to remove excess TFA. Neutralize the resulting salt with saturated aqueous NaHCO3, extract with DCM, and concentrate to yield the highly pure mono-arylated piperazine.
Section 4: Pathway Visualization
The following diagram illustrates the logical flow and mechanistic divergence of the SNAr reaction, highlighting where impurities form and how they compete with the target product.
SNAr reaction pathway highlighting target formation and major impurities.
References
-
Title: Efficient automated solid-phase synthesis of recognition-encoded melamine oligomers Source: rsc.org (Chemical Science) URL: [Link]
-
Title: LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators Source: nih.gov (PMC) URL: [Link]
Sources
Controlling degradation products of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Technical Support Center: 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Welcome to the technical support center for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on controlling degradation products and ensuring the stability and integrity of this compound throughout its lifecycle.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Q1: What are the most probable degradation products of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile?
Based on the functional groups present in the molecule—an N-acetylpiperazine moiety and a nicotinonitrile core—the primary degradation pathways are hydrolysis and oxidation. The most likely degradation products (DP) are:
-
DP1: 6-(Piperazin-1-yl)-5-methylnicotinonitrile (De-acetylation Product): Arises from the hydrolysis of the acetyl amide bond. This is a common degradation pathway for N-acetylated compounds, which can occur under both acidic and basic conditions.[1][2]
-
DP2: 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinamide (Nitrile Hydrolysis Product): Results from the hydrolysis of the nitrile group to a primary amide. This reaction is typically promoted by acidic or basic conditions.[3]
-
DP3: 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinic acid (Nitrile Hydrolysis Product): Further hydrolysis of the nitrile group or the intermediate amide (DP2) leads to the formation of a carboxylic acid.[2][3]
-
DP4: 6-(4-Acetyl-1-oxopiperazin-1-yl)-5-methylnicotinonitrile (N-Oxide): The tertiary nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides.[4][5]
Q2: What environmental factors are most likely to cause degradation?
The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.
-
pH: Extreme pH conditions (both acidic and basic) will accelerate hydrolytic degradation of the acetyl and nitrile groups.[2]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[6]
-
Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, particularly oxidation. Photostability testing as described in ICH guideline Q1B is recommended.[7]
-
Oxygen/Oxidizing Agents: The presence of atmospheric oxygen or residual oxidizing agents from synthesis can promote the formation of N-oxides and other oxidative degradants.[8]
Q3: How can I detect and quantify these degradation products?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for this purpose.[9]
-
HPLC-UV: A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) is a good starting point for method development.[8]
-
LC-MS: This technique is invaluable for identifying unknown peaks observed during stability studies by providing molecular weight information, which helps in structural elucidation.[9][10]
Q4: What are the best practices for storing the solid drug substance?
To ensure long-term stability, the solid compound should be stored under controlled conditions:
-
Temperature: Store at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures, as determined by long-term stability studies.[7]
-
Light: Keep in amber vials or other light-resistant containers to prevent photolytic degradation.[8]
-
Atmosphere: For highly sensitive batches, consider storage under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to minimize oxidation.[8]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| An unexpected peak appears in my HPLC chromatogram during a stability study. | This is likely a new degradation product. | 1. Characterize the Peak: Use LC-MS to determine the molecular weight of the unknown impurity.[10] This will help identify if it's one of the expected degradants (DP1-DP4) or something new. 2. Review Stress Conditions: Correlate the appearance of the peak with the specific stress condition (e.g., acid, base, heat) that generated it. This provides clues about its formation mechanism.[11] |
| The assay value of my active compound is decreasing over time. | The compound is degrading, leading to a loss of the parent molecule. | 1. Quantify Degradants: Ensure your HPLC method is fully validated to accurately quantify both the parent compound and all major degradation products. The sum of the parent and all degradants should be close to 100% (mass balance). 2. Re-evaluate Storage: Your current storage conditions may not be adequate. Review the storage temperature, light exposure, and container closure system.[7][12] |
| The color of my solid material or solution is changing over time (e.g., turning yellow/brown). | This often indicates oxidative degradation or the formation of highly conjugated impurities. | 1. Protect from Light and Oxygen: Immediately transfer the material to light-resistant containers and consider purging the headspace with an inert gas.[8] 2. Investigate Oxidative Degradants: Use your analytical method to specifically look for peaks that increase under oxidative stress conditions (e.g., exposure to AIBN or H₂O₂ in forced degradation studies). |
| I'm having trouble separating the parent peak from an impurity peak in my HPLC method. | The chromatographic selectivity is insufficient. | 1. Optimize Mobile Phase pH: The ionization state of the basic piperazine ring and any acidic degradants is highly pH-dependent. Small changes in mobile phase pH can dramatically alter retention times.[8] 2. Change Stationary Phase: If pH optimization fails, switch to a column with a different selectivity (e.g., a phenyl or cyano column instead of a C18).[8] 3. Adjust Gradient: Modify the gradient slope to improve the resolution between closely eluting peaks. |
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile based on its chemical structure.
Caption: Predicted degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound to identify potential degradation products and establish degradation pathways, as mandated by ICH guidelines.[13][14] This study is critical for developing a stability-indicating analytical method.[11]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, use an appropriate volume of the stock solution. The goal is to achieve 5-20% degradation.[15]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C. Pull time points at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C. Pull time points at 2, 4, 8, and 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature. Pull time points at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep a solution of the compound at 80 °C. Pull time points at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.[8]
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.
Workflow for Forced Degradation and Analysis
Sources
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. arkat-usa.org [arkat-usa.org]
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- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
Technical Support Center: Solubility Optimization for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Compound Profile & Solubility Mechanics
To resolve solubility issues effectively, one must first understand the structural determinants driving the behavior of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile .[1][2]
Structural Analysis[1][3][4][5]
-
Core Scaffold: The nicotinonitrile (3-cyanopyridine) core is an electron-deficient aromatic system.[1][2]
-
Hydrophobic Elements: The 5-methyl group adds lipophilicity without contributing polarity.[1][2]
-
Electronic "Push-Pull" System:
-
The piperazine nitrogen (N1) attached to the pyridine ring acts as an electron donor.
-
The nitrile group (-CN) at position 3 is a strong electron-withdrawing group (EWG).[1][2]
-
Result: This conjugation significantly reduces the basicity of the pyridine nitrogen. While unsubstituted pyridine has a pKa of ~5.2, the presence of the 3-cyano group lowers the pKa of the ring nitrogen to approximately 1.5 – 2.5 .[1]
-
-
The Acetyl Factor: The 4-acetyl group on the piperazine converts the secondary amine into an amide .[1] Amides are neutral and non-ionizable at physiological pH.
The Diagnosis: Unlike typical "drug-like" amines that solubilize via protonation at pH < 6, this compound behaves as a neutral lipophile across the entire physiological pH range (pH 2–8).[1] Standard acidification (e.g., 0.1% Formic Acid) will likely fail to improve solubility significantly because the molecule does not protonate readily until pH < 2.
Solubility Decision Matrix
The following flowchart illustrates the logical pathway for selecting the appropriate solubilization strategy based on your experimental application.
Caption: Decision tree for selecting solubilization vehicles based on experimental context (In Vitro vs. In Vivo).
Troubleshooting Guide & FAQs
Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into PBS or Media."
Root Cause: "Crash-out" precipitation.[1][2] The compound is soluble in DMSO but highly insoluble in aqueous buffers. When the DMSO concentration drops below a critical threshold (usually <1%), the water molecules displace the DMSO solvation shell, causing the hydrophobic molecules to aggregate.
Solution:
-
Do not dilute directly into cold media. Warm your media to 37°C before adding the compound.
-
Use an intermediate dilution step.
-
Incorrect: 10 mM DMSO stock
10 µM in Media (1:1000 dilution in one step). -
Correct: 10 mM DMSO stock
100 µM in 100% DMSO 10 µM in Media. -
Why? This ensures pipetting accuracy and prevents localized high concentrations at the pipette tip.
-
-
Add Serum/BSA: If your assay allows, ensure the media contains 5-10% Fetal Bovine Serum (FBS) or 0.1% BSA before adding the compound.[1] Albumin acts as a natural carrier protein and binds hydrophobic molecules, keeping them in "solution" (technically a protein-bound state).[1]
Issue 2: "I tried acidifying the water with HCl, but it didn't dissolve."
Root Cause: Low pKa. As noted in the structural analysis, the acetyl group removes the basicity of the piperazine, and the nitrile group deactivates the pyridine. The molecule is likely neutral down to pH ~2.
Solution: Stop using acid. It will not work unless you go to pH < 2, which is toxic to cells and animals. Switch to Cyclodextrins .
-
Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the drug, while the outer hydroxyl groups ensure water solubility. This works independent of pH.
Issue 3: "What is the maximum solubility I can expect?"
Based on structural analogs (e.g., substituted cyanopyridines):
-
Pure Water (pH 7): < 10 µg/mL (Poor)[2]
-
PBS (pH 7.4): < 5 µg/mL (Very Poor due to "salting out" effect)[2]
-
DMSO: > 50 mg/mL (Excellent)[2]
Validated Protocols
Protocol A: Preparation of Stable Stock Solution
-
Solvent: 100% Anhydrous DMSO (molecular biology grade).
-
Concentration: 10 mM or 50 mM.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
-
Quality Check: If the frozen DMSO looks "cloudy" upon thawing, warm to 37°C and vortex until clear. Do not use cloudy suspensions. [1]
Protocol B: Formulation for In Vivo (IP/IV) Administration
Target: 2 mg/mL clear solution
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[1][2]
-
Sterile Water for Injection.
Procedure:
-
Prepare a 40% (w/v) HP-β-CD stock solution in sterile water.[1][2] Filter sterilize (0.22 µm).
-
Weigh the required amount of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile .
-
Add the calculated volume of 40% HP-β-CD to the powder.[1][2]
-
Sonicate for 20–30 minutes at ambient temperature. The solution may appear cloudy initially.
-
If not clear, add sterile water dropwise to reach a final CD concentration of 20% .
-
pH Adjustment (Optional): If still cloudy, adjust pH to 4.0 using 1N HCl, then back to 6.0–7.0 using 1N NaOH (carefully). Note: The transient acidification aids initial dissolution.
-
Filter sterilize before injection.
Protocol C: Formulation for Oral (PO) Gavage
Target: 5–10 mg/mL suspension/solution[2]
Vehicle: 10% DMSO + 40% PEG400 + 50% Water.
Procedure:
-
Dissolve the compound completely in 100% DMSO (10% of final volume).
-
Add PEG400 (40% of final volume) and vortex. The solution should remain clear.
-
Slowly add Water (50% of final volume) while vortexing.
-
Observation: If precipitation occurs upon adding water, the compound is forming a fine suspension. This is acceptable for oral dosing (PO) but fatal for IV dosing.
-
Stabilization: If a suspension forms, add 0.5% Tween 80 to prevent agglomeration.
-
References
-
PubChem. 6-{4-[(4-Cyclopropylphenyl)acetyl]piperazin-1-yl}pyridazine-3-carbonitrile (Analogous Structural Data).[1][2][3] National Library of Medicine. Available at: [Link][1][2]
-
Manna, K. et al. (2014).[4] 2-Amino-3-cyanopyridine: A Bioactive Scaffold.[1][2] International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.[1][4] (Provides solubility context for the cyanopyridine core). Available at: [Link][1][2]
-
Patel, K. et al. (2018). Solubility of some novel cyanopyridine derivatives. MedCrave Online Journal of Toxicology, 4(2). (Thermodynamic solubility data in organic solvents vs aqueous media). Available at: [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational theory for "Brick Dust" compounds).
Sources
Technical Support Center: Optimization of Temperature and Pressure for 5-Methylnicotinonitrile Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this electron-deficient, sterically-hindered heterocyclic substrate. The nitrogen atom within the pyridine ring can interact with the palladium catalyst, and the nitrile group adds further electronic complexity, making the optimization of physical parameters like temperature and pressure paramount for success.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the optimization of temperature and pressure for coupling reactions involving 5-methylnicotinonitrile.
Q1: What is a typical starting temperature range for a cross-coupling reaction with 5-methylnicotinonitrile?
A typical starting point for conventional heating is in the range of 80-110 °C.[2][3] Many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4][5] For less reactive coupling partners, such as aryl chlorides, or for sterically hindered substrates like 5-methylnicotinonitrile, temperatures at the higher end of this range are often necessary.[1][3]
Q2: How does increasing the temperature generally affect the reaction outcome?
Increasing the temperature typically increases the reaction rate.[6] This can be beneficial for sluggish reactions that show little to no product formation at lower temperatures.[2] However, the relationship is not always linear with respect to yield. An optimal temperature exists where the rate of the desired productive catalytic cycle is maximized relative to catalyst decomposition and side reactions.
Q3: What are the primary risks associated with using excessively high temperatures?
Exceeding the optimal temperature can be detrimental for several reasons:
-
Catalyst Decomposition: The active Pd(0) species can be thermally unstable, leading to the formation of inactive palladium black.[2] This reduces the concentration of the active catalyst and can halt the reaction.
-
Increased Side Reactions: Higher temperatures can accelerate unwanted side reactions, such as protodeboronation of boronic acids in Suzuki couplings or hydrodehalogenation.[1][4] This consumes starting materials and reduces the overall yield of the desired product.
-
Substrate/Product Decomposition: Heterocyclic molecules like 5-methylnicotinonitrile can be susceptible to thermal degradation at very high temperatures. It is crucial to assess the thermal stability of all components.
-
Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium catalyst, can oxidize or degrade at elevated temperatures, especially if trace oxygen is present.[2]
Q4: What is the role of pressure in these coupling reactions?
For most liquid-phase cross-coupling reactions conducted under conventional heating, "pressure" is not an independently varied parameter in the same way as temperature. Instead, pressure is a consequence of heating a sealed reaction vessel above the boiling point of the solvent. Using a sealed tube or vial is critical to:
-
Reach Higher Temperatures: It allows the reaction to be heated above the solvent's atmospheric boiling point, which is often necessary to drive sluggish reactions.[3]
-
Prevent Solvent Evaporation: It maintains a constant concentration of all reagents and catalysts throughout the reaction.
-
Contain Volatile Reagents: It prevents the loss of any volatile starting materials or intermediates.
Q5: When should I consider using microwave irradiation instead of conventional heating?
Microwave-assisted synthesis is an excellent alternative to conventional heating and should be considered when:
-
High temperatures are required: Microwaves can rapidly and efficiently heat the reaction mixture to high temperatures, often leading to dramatic reductions in reaction time (from hours to minutes).[1][7][8][9]
-
Sluggish reactions are observed: Microwave energy can often drive difficult couplings that fail under conventional heating.[1]
-
Improved yields are needed: By reducing reaction times, microwave heating can minimize the formation of byproducts from thermal decomposition, sometimes leading to cleaner reactions and higher yields.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the optimization of 5-methylnicotinonitrile coupling reactions.
Problem: Low or No Conversion of Starting Material
Q: My Suzuki-Miyaura coupling of 5-bromo-3-methylnicotinonitrile is sluggish, showing only 15% conversion after 12 hours at 80 °C. How can I improve this by optimizing temperature and pressure?
This is a common issue, often stemming from insufficient thermal energy to overcome the activation barriers of the catalytic cycle, especially with an electron-deficient heterocycle.
Systematic Troubleshooting Workflow:
-
Verify Reagent and Catalyst Integrity: Before adjusting physical parameters, ensure your palladium source, ligand, base, and solvents are pure and active.[2][10] Phosphine ligands can be particularly sensitive to oxidation.[2]
-
Incremental Temperature Increase: Cautiously increase the reaction temperature. A systematic screening is the most effective approach.[1] Set up parallel reactions at 90 °C, 100 °C, and 110 °C in sealed vials to prevent solvent loss. Monitor each reaction by TLC or LC-MS at set time points (e.g., 2, 6, and 12 hours).
-
Consider a Higher Boiling Point Solvent: If your current solvent limits the accessible temperature range, switch to a higher-boiling solvent like dioxane, toluene, or DMF.[3][6] Remember to ensure all reactants remain soluble.
-
Switch to Microwave Heating: If conventional heating at 110-120 °C is still ineffective, microwave irradiation is a powerful tool. Set an initial test reaction at 130-150 °C for 15-30 minutes.[7] The rapid heating can often overcome high activation barriers.
dot
Caption: Workflow for troubleshooting low reaction conversion.
Problem: Significant Side Product Formation
Q: I am attempting a Buchwald-Hartwig amination with 5-chloro-3-methylnicotinonitrile at 110 °C and observing significant hydrodehalogenation (formation of 3-methylnicotinonitrile). How can temperature adjustments help?
Hydrodehalogenation and other side reactions are often accelerated by high temperatures.[4] Finding the right balance is key.
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct approach. The activation energy for the side reaction may be higher than that of the desired coupling, or the catalyst may be more selective at a lower temperature. Screen temperatures from 80 °C to 100 °C to find a point where the formation of the desired C-N bond is favored.[4]
-
Match Temperature to Catalyst Activity: Very active catalyst systems, often employing bulky, electron-rich phosphine ligands, can sometimes promote side reactions at high temperatures.[4] If you are using such a system, it may perform more cleanly at a milder temperature (e.g., 80 °C).[3]
-
Time-Course Study: At a slightly lower temperature (e.g., 90 °C), run a time-course study. It's possible that the desired product forms relatively quickly, and the side product accumulates over longer reaction times as the nucleophile is consumed. If so, stopping the reaction at the optimal time can maximize yield.
Problem: Suspected Thermal Decomposition
Q: My reaction yield drops when I increase the temperature from 100 °C to 120 °C, and the crude NMR shows multiple unidentifiable baseline signals. I suspect decomposition. How can I confirm this and find a stable operating temperature?
This is a critical observation that points towards thermal instability of one of the reaction components.
Diagnostic and Optimization Protocol:
-
Component Stability Test: Before running the full reaction, test the thermal stability of your key reagents. In separate vials, heat your starting material (5-methylnicotinonitrile derivative) and, if isolated, your product, in the reaction solvent at the problematic temperature (120 °C) for several hours. Analyze the samples by LC-MS and NMR to check for degradation.
-
Identify the "Goldilocks" Zone: If decomposition is confirmed, you must find a temperature that is high enough for a reasonable reaction rate but low enough to ensure stability. This requires careful, systematic screening at lower temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C).
-
High-Throughput Experimentation (HTE): For complex optimizations, HTE platforms are invaluable.[11][12] They allow for the parallel screening of dozens of temperature and condition variations, rapidly identifying the optimal window while conserving precious materials.[13][14]
Experimental Protocols & Data
Protocol 1: Systematic Temperature Screening for Suzuki-Miyaura Coupling
This protocol describes a parallel screening approach to find the optimal temperature for the coupling of 5-bromo-3-methylnicotinonitrile with a boronic acid.
Methodology:
-
Preparation: In a glovebox, add the 5-bromo-3-methylnicotinonitrile (1.0 equiv.), the arylboronic acid (1.3 equiv.), a suitable base (e.g., K₂CO₃, 2.5 equiv.), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃ with SPhos, 2 mol% Pd) to five separate 2-dram vials equipped with stir bars.[1]
-
Inert Atmosphere: Seal each vial with a PTFE-lined cap. Remove the vials from the glovebox.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture) to each vial via syringe to achieve the desired concentration (e.g., 0.2 M).[1]
-
Heating: Place the vials in separate wells of a pre-heated aluminum heating block set to 70 °C, 80 °C, 90 °C, 100 °C, and 110 °C.
-
Monitoring: After a set time (e.g., 16 hours), cool all reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product.
-
Analysis: Compare the results to identify the optimal temperature that provides the highest conversion with minimal byproduct formation.
Hypothetical Data Summary:
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Key Byproducts Observed |
| 1 | 70 | 16 | 10 | None |
| 2 | 80 | 16 | 45 | Trace Protodeboronation |
| 3 | 90 | 16 | 88 | Minor Protodeboronation |
| 4 | 100 | 16 | 95 | Protodeboronation (5%) |
| 5 | 110 | 16 | 82 | Protodeboronation (15%) |
Table 1: Example results from a temperature screening experiment, indicating an optimal temperature around 100 °C.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 10. reddit.com [reddit.com]
- 11. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 12. researchgate.net [researchgate.net]
- 13. molecule.one [molecule.one]
- 14. mdpi.com [mdpi.com]
Removing unreacted starting materials from 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Technical Support Center: Purification of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in purifying 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. We will address the common issue of removing unreacted starting materials from the crude reaction mixture, ensuring the final compound meets high-purity standards required for subsequent applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common unreacted starting materials I should expect in my crude product?
A1: The synthesis of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a nicotinonitrile derivative bearing a leaving group at the 6-position with 1-acetylpiperazine.
Therefore, the two most common unreacted starting materials you will likely encounter are:
-
6-Halo-5-methylnicotinonitrile: (e.g., 6-chloro- or 6-fluoro-5-methylnicotinonitrile). This starting material is significantly less polar than the final product.
-
1-Acetylpiperazine: This is a polar and basic starting material.[1]
The purification strategy must effectively separate the desired product from these two compounds, which have distinct physicochemical properties.
| Compound | Structure | Key Physicochemical Properties |
| Product: 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile | CC(=O)N1CCN(c2ncc(C)c(C#N)c2)CC1 | Polar, contains a basic piperazine nitrogen. |
| Starting Material 1: 6-Chloro-5-methylnicotinonitrile | Cc1c(C#N)cncc1Cl | Non-polar relative to the product, neutral. |
| Starting Material 2: 1-Acetylpiperazine | CC(=O)N1CCNCC1 | Polar, basic (pKa ~7.9), and often highly soluble in polar solvents.[2] |
Q2: My primary contaminant is the basic starting material, 1-acetylpiperazine. What is the most direct method for its removal?
A2: The most efficient method to remove a basic impurity like 1-acetylpiperazine is an acidic liquid-liquid extraction . The principle behind this technique is the selective protonation of the more basic starting material, which renders it highly soluble in the aqueous phase, while the less basic product remains in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). Wash 1-2 times. The protonated 1-acetylpiperazine salt will be extracted into the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of the basic starting material.
Q3: After an acid wash, I still see an impurity that runs higher than my product on a TLC plate. How can I remove the unreacted 6-halo-5-methylnicotinonitrile?
A3: The higher-running spot on a normal-phase TLC plate corresponds to the less polar 6-halo-5-methylnicotinonitrile. Flash column chromatography is the most effective technique for this separation, exploiting the significant polarity difference between the product and this starting material.[3][4]
Caption: General workflow for flash chromatography purification.
-
TLC Analysis: Develop a suitable solvent system using TLC. The goal is to achieve a retention factor (Rf) of ~0.2-0.3 for the product. The less polar halo-nitrile should have a much higher Rf.
-
Common Solvent Systems: Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). A gradient elution from 100% Hexane to 100% Ethyl Acetate is often effective.
-
-
Column Packing: Select a silica gel column appropriately sized for your sample amount (typically a 1-5% sample-to-silica mass ratio). Pack the column using the initial, non-polar mobile phase.
-
Sample Loading: For the best separation, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the packed column.[4][5]
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). The unreacted 6-halo-5-methylnicotinonitrile will elute first, followed by the more polar product.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My product is streaking badly on the silica gel column, leading to poor separation. What causes this and how can I prevent it?
A4: Streaking (or tailing) of basic compounds on silica gel is a common problem. It is caused by strong, non-ideal interactions between the basic nitrogen atoms of your piperazine-containing product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This can be overcome by modifying the mobile phase or changing the stationary phase.
Caption: Troubleshooting options for purifying basic compounds.
-
Solution A: Add a Basic Modifier: Neutralize the acidic silica surface by adding a small amount of a base to your mobile phase.[5][6]
-
Triethylamine (TEA): Add 0.1–1% TEA to your eluent mixture.
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol and add it as a small percentage of your polar co-solvent.
-
-
Solution B: Use an Alternative Stationary Phase: If modifiers are insufficient, switch to a stationary phase that is less acidic or inherently basic.
-
Solution C: Switch to Reversed-Phase Chromatography: This is a powerful technique for polar compounds.[5]
-
Stationary Phase: C18 (octadecyl-bonded silica).
-
Mobile Phase: A mixture of polar solvents, typically water and acetonitrile or methanol. A small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) is often added to protonate the basic compound, which improves peak shape.
-
Q5: Is recrystallization a viable method for purifying my final product?
A5: Yes, recrystallization can be a highly effective and scalable method for final purification, especially if the product is semi-crystalline and the impurity levels are relatively low after initial workup.[8] The key is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.[6]
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water). A good recrystallization solvent will dissolve the compound when heated but yield crystals upon cooling.[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Issue | Possible Cause | Solution |
| "Oiling Out" (Product separates as an oil, not crystals) | Solution is too saturated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[5] |
| No Crystals Form | Product is too soluble in the chosen solvent, or the solution is too dilute. | Boil off some solvent to increase the concentration. Alternatively, add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly turbid, then allow it to cool. |
| Low Recovery | Product has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
References
- Purification of piperazine. Google Patents.
- Recovery and purification of piperazine. Google Patents.
-
5 Steps to successful flash chromatography. Biotage. Available at: [Link]
-
Flash Purification Guide. Biotage. Available at: [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. Available at: [Link]
- Process for the purification of nicotinic acid amide I. Google Patents.
- Preparation of nicotinonitrile. Google Patents.
-
Flash Chromatography: A Speedy Solution for Separation & Purification. Modus Analytics. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
SOP: FLASH CHROMATOGRAPHY. Science. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Available at: [Link]
- Process for preparing aromatic nitriles. Google Patents.
-
Recrystallization and Crystallization. University of Rochester. Available at: [Link]
- Preparation method of nicotinic acid. Google Patents.
- Process for the preparation and the isolation of aromatic nitriles. Google Patents.
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]
-
Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. Available at: [Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Arkivoc. Available at: [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. MDPI. Available at: [Link]
- Alkylated piperazine compounds. Google Patents.
- Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available at: [Link]
-
Distribution of 1-acetylpiperazine and 1-acetylpiperazin-1-ium cation in the dependence on pH values in water solution. ResearchGate. Available at: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. Available at: [Link]
-
6-(4-Methylpiperazin-1-yl)nicotinic acid | 132521-70-1. MilliporeSigma. Available at: [Link]
-
1-Acetylpiperazine. PubChem. Available at: [Link]
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Technical Support Center: Stability Studies of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stability testing of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions related to performing forced degradation studies on this specific active pharmaceutical ingredient (API). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific rigor and regulatory compliance.[1][2][3]
Overview of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process.[4][5][6] These studies deliberately expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7] The primary goals are to develop and validate a stability-indicating analytical method, understand the intrinsic stability of the molecule, and inform formulation, packaging, and storage decisions.[5][8]
The structure of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile contains several functional groups that may be susceptible to degradation, including an amide and a nitrile group (potential for hydrolysis) and a piperazine ring (potential for oxidation). A systematic approach is essential to explore these potential liabilities.
Experimental Workflow for Forced Degradation
The following diagram outlines the typical workflow for a forced degradation study, from sample preparation to data analysis.
Caption: High-level workflow for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary? A1: These studies are a regulatory requirement for developing and validating stability-indicating analytical methods, as mandated by guidelines like ICH Q1A(R2).[2][9] They help identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule, which is crucial for ensuring the safety and efficacy of the final drug product.[5][7]
Q2: What is the target degradation level for these studies? A2: The generally accepted target is 5-20% degradation of the active ingredient.[10] Degradation below 5% may not be sufficient to prove the method is stability-indicating, while degradation above 20% can lead to secondary degradants that may not be relevant under normal storage conditions, complicating the degradation pathway.[6][7]
Q3: When should forced degradation studies be performed in the drug development lifecycle? A3: It is highly recommended to perform these studies early, during preclinical or Phase I development.[11] Conducting them early allows sufficient time to develop a robust stability-indicating method, identify and characterize degradation products, and make any necessary adjustments to the formulation or manufacturing process.[7]
Q4: Do I need to test the placebo or individual excipients? A4: Yes, for drug product studies, a stressed placebo (formulation without the API) should be analyzed alongside the stressed drug product. This helps differentiate degradation products originating from the API versus those from excipients, preventing false positives.[8]
Detailed Experimental Protocols
The following protocols provide a starting point for the forced degradation of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. Optimization may be required based on the observed stability of the molecule.
1. Acid Hydrolysis Protocol
-
Objective: To evaluate the molecule's susceptibility to acid-catalyzed hydrolysis. The nitrile and amide functionalities are the primary targets.
-
Methodology:
-
Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add an equal volume of 0.1 M HCl to the solution. A parallel control sample with water instead of HCl should be prepared.
-
Incubate the samples at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC.[11]
-
-
Scientific Rationale: Hydrochloric acid is a common choice for acid stress testing. Elevated temperature is used to accelerate the reaction, as hydrolysis may be slow at room temperature. Neutralization stops the degradation reaction, ensuring the sample composition is stable until analysis.
2. Base Hydrolysis Protocol
-
Objective: To assess the molecule's stability in alkaline conditions.
-
Methodology:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stressor.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.[11]
-
-
Scientific Rationale: Basic conditions can promote the hydrolysis of amides and nitriles, often through different mechanisms than acid hydrolysis. Sodium hydroxide is a standard reagent for this purpose.[1]
3. Oxidative Degradation Protocol
-
Objective: To determine the molecule's susceptibility to oxidation. The piperazine nitrogen and potentially the methyl group on the pyridine ring are potential sites.
-
Methodology:
-
Prepare a 1 mg/mL solution of the API.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Store the sample at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute the sample to the target concentration with the mobile phase and analyze immediately.
-
-
Scientific Rationale: Hydrogen peroxide is a common oxidizing agent used in stress testing as it can mimic oxidative degradation that might occur in the presence of trace peroxides in excipients.[1] The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide itself.
4. Thermal Degradation Protocol
-
Objective: To evaluate the effect of high temperature on the API in both solid and solution states.
-
Methodology:
-
Solid State: Place a small amount of the solid API in a vial and expose it to 80°C in a calibrated oven.
-
Solution State: Prepare a 1 mg/mL solution of the API and incubate at 80°C.
-
For both, prepare control samples stored at recommended conditions.
-
Analyze samples at appropriate time points by first dissolving (if solid) and then diluting to the target concentration.
-
-
Scientific Rationale: Thermal stress testing helps identify thermally labile functional groups and can predict the stability of the drug substance during manufacturing processes like drying.[1] Testing in both solid and solution states is important as degradation pathways can differ.
5. Photostability Protocol
-
Objective: To assess the API's sensitivity to light exposure.
-
Methodology:
-
Expose the API, both in solid form and in solution (e.g., 1 mg/mL), to a light source conforming to ICH Q1B guidelines.[12][13] The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]
-
A control sample must be run in parallel, protected from light (e.g., wrapped in aluminum foil).[11]
-
Analyze the samples after the exposure period.
-
-
Scientific Rationale: Photodegradation can be a significant issue for light-sensitive molecules. ICH Q1B provides standardized conditions for photostability testing to ensure consistent and comparable data, which is essential for determining if protective packaging is required.[9][12][16]
Troubleshooting Guide & Q&A
This section addresses common issues encountered during forced degradation experiments.
Caption: Troubleshooting decision-making for common issues.
Q6: My degradation is less than 5% even under harsh conditions. What should I do? A6: If the molecule is highly stable, you may need to apply more energetic conditions to achieve the target degradation. Consider incrementally increasing the stressor concentration (e.g., from 0.1 M to 1 M HCl), temperature (e.g., from 60°C to 80°C), or exposure time.[4] However, avoid conditions that are unrealistically harsh, as they may produce irrelevant degradation pathways.[6] If significant degradation cannot be achieved, it is important to document that the molecule is stable under the tested stress conditions.[17]
Q7: Degradation is happening too quickly, and I'm seeing more than 20% loss of the parent peak. How can I control it? A7: The stress conditions are too severe. You should reduce the intensity of the stressor. This can be achieved by lowering the temperature, decreasing the concentration of the acid/base/oxidizing agent, or shortening the exposure time.[11] It is often useful to perform a time-course experiment with several short time points to find the optimal duration.
Q8: My HPLC chromatogram shows poor resolution between the parent peak and a degradant. A8: This indicates that your analytical method is not (yet) stability-indicating. You must optimize the HPLC method to resolve all peaks. Strategies include:
-
Adjusting the mobile phase: Modify the pH or the organic modifier ratio.
-
Optimizing the gradient: If using a gradient method, make it shallower to increase separation.
-
Changing the column: Try a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) that may offer different selectivity.[18][19]
Q9: The peak purity analysis for my main peak failed. What does this mean? A9: A peak purity failure suggests that a degradation product is co-eluting with your main API peak.[1] This confirms that the method is not stability-indicating and requires further optimization to resolve the co-eluting species, as described in the previous question.
Q10: My mass balance is significantly less than 100%. Where did the mass go? A10: Mass balance is the sum of the assay of the parent drug and the percentage of all degradation products, which should ideally be between 95-105%.[8] A low mass balance can be due to several factors:
-
Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.
-
Formation of volatile products: The degradants may be volatile and lost during sample preparation.
-
Degradants retained on the column: Some products might be too non-polar and are not eluting from the HPLC column under the current conditions.
-
Different response factors: The degradants may have a different UV response compared to the parent API. Calculating relative response factors may be necessary for accurate quantification.
Data Summary Example
The following table provides a hypothetical summary of forced degradation results for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
| Stress Condition | % Degradation of Parent API | Major Degradation Products (% Area) | Observations |
| Control (Unstressed) | < 0.1% | None Detected | API is stable in solution at baseline. |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5% | DP-1 (8.2%), DP-2 (3.1%) | Significant degradation observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 12h) | 18.2% | DP-3 (15.5%), DP-1 (2.0%) | More rapid degradation than in acid. Primary degradant differs. |
| Oxidation (3% H₂O₂, RT, 24h) | 6.8% | DP-4 (5.9%) | Moderate degradation. Likely N-oxide formation. |
| Thermal (80°C, Solid, 48h) | 1.5% | Minor peaks < 0.5% | The solid-state API is highly stable to heat. |
| Photolytic (ICH Q1B) | 4.2% | DP-5 (3.5%) | Slight photosensitivity observed. |
DP = Degradation Product
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 27, 2026, from [Link]
-
ICH. (n.d.). Q1A - Q1F Stability. Retrieved February 27, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Simplicis. Retrieved February 27, 2026, from [Link]
-
Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. (2026, February 18). ekocentrum ovalab. Retrieved February 27, 2026, from [Link]
-
Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved February 27, 2026, from [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved February 27, 2026, from [Link]
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). Retrieved February 27, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 27, 2026, from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 27, 2026, from [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved February 27, 2026, from [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Preprints.org. Retrieved February 27, 2026, from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved February 27, 2026, from [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved February 27, 2026, from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved February 27, 2026, from [Link]
-
Forced Degradation Testing. (n.d.). SGS. Retrieved February 27, 2026, from [Link]
-
Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved February 27, 2026, from [Link]
-
Recent Progresses in Analytical Perspectives of Degradation Studies and Impurity Profiling in Pharmaceutical Developments: An Updated Review. (2022, February 2). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2023, December 15). PubMed. Retrieved February 27, 2026, from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Zeneth. Retrieved February 27, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved February 27, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 27, 2026, from [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2020, November 12). LCGC International. Retrieved February 27, 2026, from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Omicsonline. Retrieved February 27, 2026, from [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). alwsci. Retrieved February 27, 2026, from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved February 27, 2026, from [Link]
-
Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved February 27, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 27, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved February 27, 2026, from [Link]
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 27, 2026, from [Link]
-
A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019, April 30). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved February 27, 2026, from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Testing | SGS [sgs.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ICH Official web site : ICH [ich.org]
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- 12. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ovalab.cz [ovalab.cz]
- 17. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. irjpms.com [irjpms.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile: A Multi-technique Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth analysis of the structural characterization of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, a heterocyclic compound with potential pharmacological relevance. We will navigate the intricacies of its ¹H NMR spectrum and compare this powerful technique with alternative analytical methods, offering a holistic perspective for researchers in the field.
Introduction: The Significance of Structural Integrity
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a molecule that integrates several key pharmacophores: a nicotinonitrile scaffold, a piperazine ring, and an acetyl group. The spatial arrangement of these fragments is critical to its potential biological activity, influencing its interaction with target proteins and subsequent physiological effects. Therefore, a robust and multi-faceted approach to its structural elucidation is not merely a procedural step but a fundamental requirement for advancing its development.
This guide will dissect the analysis of this molecule through the lens of a Senior Application Scientist, emphasizing not just the "what" but the "why" behind the analytical choices. We will explore the power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for determining its solution-state conformation and provide a comparative framework against Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography.
¹H NMR Spectroscopy: A Detailed Look into the Molecular Framework
¹H NMR spectroscopy is an unparalleled technique for revealing the connectivity and chemical environment of protons within a molecule. For a compound like 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, a detailed analysis of its ¹H NMR spectrum allows for the precise assignment of each proton, providing invaluable insights into its structure.
Predicted ¹H NMR Spectrum Analysis
Expected Chemical Shifts (in CDCl₃, predicted):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 (Pyridine) | ~8.4 | s | 1H | Aromatic proton on the nicotinonitrile ring, deshielded by the adjacent nitrogen and cyano group. |
| H-4 (Pyridine) | ~7.6 | s | 1H | Aromatic proton on the nicotinonitrile ring. |
| Piperazine (H-2', H-6') | ~3.8 | t | 4H | Protons on the piperazine ring adjacent to the pyridine ring. |
| Piperazine (H-3', H-5') | ~3.6 | t | 4H | Protons on the piperazine ring adjacent to the acetyl group. Due to the amide bond's partial double bond character, these signals might be broadened or split into two distinct sets of signals.[1][2] |
| Methyl (Pyridine) | ~2.4 | s | 3H | Methyl group attached to the nicotinonitrile ring. |
| Methyl (Acetyl) | ~2.1 | s | 3H | Methyl group of the acetyl moiety. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
II. Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H experiment, these typically include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Acquisition Time (AQ): Typically 1-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is generally adequate for most organic molecules.
-
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Comparative Analysis: Alternative and Complementary Techniques
While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often relies on a suite of analytical techniques.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.
Expected Data for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile:
-
Molecular Ion Peak [M+H]⁺: Expected at m/z = 257.14.
-
Key Fragmentation Patterns: Cleavage of the C-N bonds within the piperazine ring and between the piperazine and nicotinonitrile rings are expected to be prominent fragmentation pathways. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (µg to ng scale) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry by isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule.
Expected Absorptions for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220-2260 | Medium, Sharp |
| C=O (Amide) | 1630-1680 | Strong |
| C-N (Amine/Amide) | 1000-1350 | Medium-Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Place the sample in the FT-IR spectrometer and collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.
Single-Crystal X-ray Crystallography
Principle: X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state by analyzing the diffraction pattern of X-rays passing through a single crystal.
Potential Insights:
-
Precise bond lengths and angles.
-
The conformation of the piperazine ring (e.g., chair, boat).
-
The planarity of the nicotinonitrile ring system.
-
Intermolecular interactions in the crystal lattice.
Experimental Protocol:
-
Crystal Growth: The most challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and without significant defects. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. This map is then used to build and refine a model of the molecular structure.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Connectivity, chemical environment, and relative number of protons in solution. | Non-destructive, provides detailed structural information in solution, relatively fast. | Requires soluble sample, can have complex spectra for large molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity (small sample amount), provides molecular formula with high resolution MS. | Provides limited connectivity information, "hard" ionization can lead to excessive fragmentation. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, easy to use, applicable to solids, liquids, and gases. | Provides limited information on the overall molecular framework. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides definitive atomic coordinates, bond lengths, and angles. | Requires a high-quality single crystal (can be difficult to obtain), structure may differ from solution conformation. |
Visualizing the Workflow
Caption: Workflow for the comprehensive structural elucidation of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a novel chemical entity like 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is a critical undertaking that necessitates a multi-pronged analytical strategy. While ¹H NMR spectroscopy provides the foundational understanding of the molecule's structure in solution, its power is magnified when used in concert with other techniques. Mass spectrometry confirms the molecular weight and offers fragmentation clues, FT-IR spectroscopy rapidly identifies key functional groups, and X-ray crystallography, when feasible, provides the ultimate solid-state structural truth. By integrating the data from these complementary methods, researchers can achieve a high degree of confidence in the assigned structure, a crucial step in the journey from a promising molecule to a potential therapeutic agent.
References
-
University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Schaller, C. (2021, August 15). Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
Wenzel, T. J. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Wong, C. H. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Retrieved from [Link]
-
LSU Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for structural elucidation and metabolite identification. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation patterns of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, a compound of interest in medicinal chemistry. Drawing upon established principles of mass spectrometry and data from structurally related compounds, we will dissect the likely fragmentation pathways, providing a robust framework for researchers working with this and similar molecular scaffolds.
The Foundational Principles of Fragmentation in Mass Spectrometry
Before delving into the specific fragmentation of our target molecule, it is crucial to understand the underlying principles that govern how molecules break apart in a mass spectrometer. When a molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), it forms a molecular ion (M+•). This ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions.[1][2] The pattern of these fragment ions is highly reproducible and characteristic of the molecule's structure.
Key fragmentation mechanisms include:
-
Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom (like nitrogen or oxygen). This is a common pathway for amines and ethers.[2]
-
Inductive Cleavage: Fragmentation driven by the migration of electrons towards a charged site.[2]
-
McLafferty Rearrangement: A six-membered ring transition state that results in the cleavage of a gamma-bond and the transfer of a hydrogen atom. This is common in molecules with a carbonyl group.[3]
The relative abundance of each fragment ion is depicted in the mass spectrum, with the most abundant ion being termed the "base peak."[1] The stability of the resulting carbocations or radical cations significantly influences the fragmentation pathways, with more stable ions being more likely to form.[1][4]
Predicted Fragmentation Pathways of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
The structure of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile presents several key functional groups that will dictate its fragmentation behavior: a nicotinonitrile core, a piperazine ring, and an N-acetyl group.
Molecular Ion Peak (M+•): The molecular weight of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (C13H15N5O) is approximately 257.30 g/mol . The molecular ion peak is expected at m/z 257.
The most likely sites for initial ionization are the lone pair electrons on the nitrogen atoms of the piperazine ring or the pyridine ring, due to their higher energy compared to bonding electrons.
Primary Fragmentation Pathways
Based on the functional groups present, we can predict the following primary fragmentation pathways:
1. Cleavage of the Acetyl Group: A prominent fragmentation pathway is the loss of the acetyl group (CH3CO•) as a radical, leading to the formation of a stable acylium ion.
-
[M - 43]+: Loss of the acetyl radical (•COCH3) from the piperazine nitrogen would result in a fragment ion at m/z 214 . This is often a favorable fragmentation for N-acetylated compounds.
2. Fragmentation of the Piperazine Ring: The piperazine ring is susceptible to several fragmentation patterns, including alpha-cleavage and ring-opening reactions.
-
Alpha-Cleavage adjacent to the Piperazine Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperazine ring can lead to the formation of various fragment ions. For instance, the loss of a C2H4N• radical could result in a fragment at m/z 201 .
-
Ring Opening of Piperazine: Similar to fragmentation patterns observed in piperidine-containing compounds, the piperazine ring can undergo cleavage.[5] This can lead to a series of smaller fragment ions.
3. Cleavage at the Nicotinonitrile-Piperazine Linkage: The bond connecting the piperazine ring to the nicotinonitrile core is another potential site of cleavage.
-
[M - C6H4N2]+•: Cleavage of the bond between the pyridine ring and the piperazine nitrogen could lead to a fragment corresponding to the protonated 4-acetylpiperazine at m/z 129 .
-
[M - C7H13N2O]+•: Conversely, the formation of the 5-methylnicotinonitrile radical cation at m/z 118 is also a possibility.
A visual representation of these predicted primary fragmentation pathways is provided below:
Caption: Predicted primary fragmentation pathways of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions. For example, the m/z 214 fragment could further lose ethylene (C2H4) from the piperazine ring to yield a fragment at m/z 186 .
Comparison with Structurally Similar Compounds
To lend further credence to these predictions, we can compare them to the known fragmentation patterns of similar molecules.
| Compound Class | Key Fragmentation Pathways | Relevance to Target Molecule |
| N-Acetylpiperazines | Loss of the acetyl group is a dominant fragmentation. Ring cleavage of the piperazine moiety is also common.[6] | Directly supports the predicted loss of the acetyl group to form the m/z 214 ion and the fragmentation of the piperazine ring. |
| Nicotine Derivatives | Fragmentation often involves the cleavage of the bond between the pyridine ring and the adjacent ring system.[5][7] | Supports the predicted cleavage at the nicotinonitrile-piperazine linkage. |
| Alkyl Amines | Alpha-cleavage is a characteristic fragmentation pathway.[2][3] | Provides a general principle that supports the likelihood of cleavage adjacent to the nitrogen atoms in the piperazine ring. |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify these predicted fragmentation patterns, the following protocol can be employed:
1. Sample Preparation:
- Dissolve 1 mg of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:
- LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
- MS1 Scan Range: m/z 50-500.
- MS/MS (Tandem MS) Analysis:
- Select the [M+H]+ ion (m/z 258) as the precursor ion.
- Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.
- Acquire the product ion spectra.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
While no direct experimental data for the mass spectrometry fragmentation of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile is currently available in the public domain, a detailed prediction of its fragmentation behavior can be constructed based on fundamental principles and data from analogous structures. The key predicted fragmentation pathways involve the loss of the acetyl group, cleavage of the piperazine ring, and scission of the bond linking the piperazine and nicotinonitrile moieties. The experimental protocol outlined in this guide provides a clear path for researchers to obtain and confirm the fragmentation patterns of this molecule, thereby enriching the analytical toolkit for its characterization and the identification of its potential metabolites. This predictive approach, grounded in scientific literature and established chemical principles, serves as a valuable starting point for any in-depth analytical investigation of this compound.
References
- Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed. (n.d.).
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- Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. (2016, December 30).
- Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram - ResearchGate. (n.d.).
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- Fragmentation Patterns in The Mass Spectra of Organic Compounds (3) - Scribd. (n.d.).
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- Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2024, May 14).
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][8][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021, January 1). Retrieved from
- 6-(4-Methylpiperazin-1-yl)nicotinic acid | 132521-70-1. (n.d.).
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- 1293052-10-4|6-(4-(Cyclopropylmethyl)piperazin-1-yl)nicotinonitrile - BLDpharm. (n.d.).
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A Researcher's Guide to the Vibrational Fingerprint of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile: An FTIR Spectral Analysis
For Immediate Release
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic molecules, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint." This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, a compound of interest in medicinal chemistry. By dissecting its structure and comparing it with relevant analogues, we offer a predictive guide to its vibrational spectrum, supported by experimental data from related compounds.
Molecular Structure and Key Vibrational Moieties
The structure of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile brings together three key functional components: a substituted pyridine ring, a nitrile group, and an acetylpiperazine moiety. Each of these contributes distinct and identifiable absorption bands in the infrared spectrum.
Figure 1. Molecular structure of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile with key functional groups.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is crucial. The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples due to its minimal sample preparation and ease of use.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Procedure:
-
Background Spectrum: Before analyzing the sample, a background spectrum is recorded with the clean, empty ATR crystal. This allows for the subtraction of atmospheric interferences (e.g., CO2 and water vapor).
-
Sample Application: A small amount of the solid 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile powder is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: The sample spectrum is then collected. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[1]
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative Analysis of Characteristic FTIR Peaks
While an experimental spectrum for the title compound is not publicly available, a highly accurate prediction of its characteristic peaks can be made by analyzing its constituent parts and comparing them to known spectra of similar molecules.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| Nitrile (C≡N) | 2220-2240 | Strong | The C≡N stretching vibration is a sharp, strong band, characteristic of nitriles.[2][3][4] In conjugated systems like nicotinonitrile, this peak typically appears in the 2220-2240 cm⁻¹ range.[2][5] The NIST database for 3-pyridinecarbonitrile (nicotinonitrile) confirms a strong absorption in this region.[6] |
| Amide (C=O) | 1630-1660 | Strong | The acetyl group introduces a strong carbonyl (C=O) stretching band. In tertiary amides like 1-acetylpiperazine, this band is typically found in the 1630-1660 cm⁻¹ range.[4][7] This is one of the most intense and easily identifiable peaks in the spectrum.[3] |
| Aromatic C-H Stretch | 3010-3100 | Weak to Medium | These absorptions are characteristic of C-H stretching on the pyridine ring.[2][8] |
| Aliphatic C-H Stretch | 2850-3000 | Medium | These bands arise from the C-H stretching vibrations of the methyl group on the pyridine ring and the CH₂ groups of the piperazine ring.[4][9] |
| Aromatic C=C and C=N Stretch | 1400-1600 | Medium | Multiple bands in this region are characteristic of the pyridine ring skeletal vibrations.[8] |
| C-N Stretch | 1200-1350 | Medium to Strong | This region will contain contributions from the C-N stretching of the piperazine ring and the bond connecting it to the pyridine ring. |
| CH₂ Bending | ~1450 | Medium | This absorption is due to the scissoring motion of the CH₂ groups in the piperazine ring.[9] |
Discussion and Comparison with Analogues
1. Comparison with 1-Acetylpiperazine:
The FTIR spectrum of 1-acetylpiperazine provides a direct reference for the acetylpiperazine portion of our target molecule.[7][10][11] The most significant shared feature will be the strong amide C=O stretch between 1630-1660 cm⁻¹. Additionally, the aliphatic C-H stretching bands (2850-3000 cm⁻¹) and the C-N stretching vibrations of the piperazine ring will be present in both spectra.[12]
2. Comparison with Nicotinonitrile Derivatives:
Nicotinonitrile and its derivatives serve as an excellent model for the substituted pyridine-nitrile core.[13][14][15] The defining feature from this part of the molecule is the sharp, strong C≡N stretch around 2220-2240 cm⁻¹.[2][5] The aromatic C-H stretches above 3000 cm⁻¹ and the series of skeletal C=C and C=N vibrations in the 1400-1600 cm⁻¹ region are also characteristic of this structural element.[6][8]
The Complete Picture:
The FTIR spectrum of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile will be a composite of these features. The most prominent and diagnostic peaks will be the strong C≡N stretch (around 2220-2240 cm⁻¹) and the strong amide C=O stretch (around 1630-1660 cm⁻¹). The presence and relative positions of these two intense bands provide powerful evidence for the correct molecular structure. The "fingerprint region" (below 1500 cm⁻¹) will be complex, containing a multitude of bending and stretching vibrations from the entire molecular framework, but will be unique to this specific compound.
Conclusion
FTIR spectroscopy offers a powerful and accessible method for the structural verification of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile. By understanding the characteristic absorption frequencies of its nitrile, tertiary amide, and substituted pyridine components, researchers can confidently interpret its infrared spectrum. The key diagnostic markers are the strong and distinct stretching vibrations of the C≡N and C=O bonds. This guide provides a solid foundation for the analysis of this and structurally related compounds, reinforcing the indispensable role of vibrational spectroscopy in modern chemical research.
References
- Characteristic Infrared Absorption Bands of Functional Groups. [Online].
- The features of IR spectrum. [Online].
-
1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem. [Online]. Available: [Link]
- IR Absorption Table. [Online].
- Typical IR Absorption Frequencies For Common Functional Groups. [Online].
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Online]. Available: [Link]
-
FTIR spectrum of... - ResearchGate. [Online]. Available: [Link]
-
Nicotinonitrile derivatives as antitumor agents. - ResearchGate. [Online]. Available: [Link]
-
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Online]. Available: [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. [Online]. Available: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Online]. Available: [Link]
-
3-Pyridinecarbonitrile - NIST WebBook. [Online]. Available: [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Online]. Available: [Link]
-
Structure of medicinal compounds containing nicotinonitrile,... - ResearchGate. [Online]. Available: [Link]
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- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Pyridinecarbonitrile [webbook.nist.gov]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Navigating the Analytical Challenges of SGLT2 Inhibitor Purity
An In-Depth Comparative Analysis of Remogliflozin Intermediates and Impurities for Pharmaceutical Researchers
The development of novel antidiabetic drugs, such as the sodium-glucose cotransporter 2 (SGLT2) inhibitor Remogliflozin etabonate, represents a significant advancement in the management of type 2 diabetes mellitus. However, ensuring the safety and efficacy of these potent therapeutics hinges on the rigorous control of impurities. This guide provides a comprehensive comparative analysis of the intermediates and impurities associated with Remogliflozin, offering a deep dive into the analytical methodologies required for their detection, quantification, and control. Drawing upon established scientific principles and field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.
The Genesis of Impurities in Remogliflozin Synthesis
Understanding the synthetic pathway of Remogliflozin is paramount to anticipating and controlling potential impurities. Process-related impurities can arise from starting materials, intermediates, reagents, and by-products of side reactions. Degradation products, on the other hand, can form during manufacturing, storage, or even upon administration.
A common synthetic route to Remogliflozin involves the coupling of a glycosyl donor with an aglycone, followed by further functional group manipulations. Each step in this intricate process presents a potential source of impurities. For instance, incomplete reactions can lead to the carryover of starting materials and intermediates into the final active pharmaceutical ingredient (API). Side reactions, such as epimerization or the formation of regioisomers, can introduce structurally similar impurities that are often challenging to separate and identify.
Figure 1: A simplified representation of Remogliflozin synthesis and the potential points of impurity introduction.
A Comparative Overview of Analytical Methodologies for Impurity Profiling
The selection of an appropriate analytical technique is critical for the effective separation, detection, and quantification of Remogliflozin intermediates and impurities. The choice of method is often a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., routine quality control vs. structural elucidation).
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its high-pressure counterpart, UPLC, are the workhorses of pharmaceutical analysis for their robustness and versatility. These techniques are particularly well-suited for the analysis of non-volatile and thermally labile compounds like Remogliflozin and its impurities.
Principle of Operation: Both HPLC and UPLC employ a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. UPLC utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.
Comparative Performance:
| Parameter | HPLC | UPLC |
| Resolution | Good | Excellent |
| Analysis Time | Moderate (15-30 min) | Fast (2-10 min) |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Expert Insight: The choice between HPLC and UPLC often depends on the specific needs of the laboratory. For high-throughput screening and routine quality control, the speed and sensitivity of UPLC offer significant advantages. However, for laboratories with existing HPLC infrastructure, a well-developed HPLC method can still provide reliable and accurate results. The key is to achieve adequate separation of all known and potential impurities from the main API peak.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a cost-effective and high-throughput alternative to HPLC for certain applications.
Principle of Operation: In HPTLC, the sample is applied as a small spot or band onto a thin layer of adsorbent material (the stationary phase), such as silica gel, coated on a glass or aluminum plate. The plate is then placed in a developing chamber with a suitable solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample.
Advantages in Impurity Profiling:
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
-
Cost-Effective: Lower solvent consumption compared to HPLC.
-
Versatility in Detection: A wide range of detection methods can be used, including UV absorbance and fluorescence, after the separation is complete.
Limitations:
-
Lower resolution and sensitivity compared to HPLC and UPLC.
-
Quantification can be less precise.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and structural elucidation of unknown impurities, LC-MS is an indispensable tool.
Principle of Operation: LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. After the components of the sample are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
Critical Role in Drug Development:
-
Identification of Unknowns: LC-MS can provide the molecular weight of an impurity, which is a crucial piece of information for determining its structure.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing further structural information.
-
High Sensitivity: LC-MS is capable of detecting impurities at very low levels.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the development of analytical methods for Remogliflozin and its impurities. It is essential to validate any method according to the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose.
Protocol for UPLC-UV Analysis of Remogliflozin and its Process-Related Impurities
Objective: To develop a stability-indicating UPLC method for the simultaneous determination of Remogliflozin and its process-related impurities.
Instrumentation:
-
Waters Acquity UPLC H-Class system with a photodiode array (PDA) detector.
-
Empower 3 software for data acquisition and processing.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 228 nm
Sample Preparation:
-
Accurately weigh and transfer about 10 mg of Remogliflozin API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (1:1 v/v) to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution to the desired concentration for analysis.
Justification of Method Parameters:
-
The C18 column is a good starting point for the separation of moderately polar compounds like Remogliflozin.
-
The use of a gradient elution allows for the separation of compounds with a wide range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the method is to be transferred to an LC-MS system.
-
The detection wavelength of 228 nm is chosen based on the UV spectrum of Remogliflozin.
Figure 2: A typical workflow for the UPLC analysis of pharmaceutical impurities.
Regulatory Considerations and Impurity Control Strategies
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the control of impurities in drug substances and drug products. The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities.
Key Principles of Impurity Control:
-
Identification Threshold: The level at which an impurity must be reported.
-
Qualification Threshold: The level at which an impurity must be identified and its safety established.
-
Specification Limits: The maximum allowable level of each impurity in the final API.
A robust impurity control strategy involves a combination of:
-
Controlling the quality of starting materials and reagents.
-
Optimizing the synthetic process to minimize the formation of impurities.
-
Implementing effective purification methods to remove impurities.
-
Utilizing validated analytical methods to monitor impurity levels.
Conclusion and Future Perspectives
The comprehensive analysis of Remogliflozin intermediates and impurities is a critical aspect of ensuring the safety and quality of this important antidiabetic medication. This guide has provided a comparative overview of the key analytical techniques employed for this purpose, along with practical insights and experimental protocols. As analytical technology continues to advance, we can expect to see the adoption of even more sensitive and efficient methods, such as two-dimensional liquid chromatography (2D-LC) and advanced mass spectrometry techniques, for the characterization of complex impurity profiles. By embracing these innovations and adhering to sound scientific principles, the pharmaceutical industry can continue to deliver safe and effective medicines to patients worldwide.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
U.S. Food and Drug Administration. (2023). Guidance for Industry: ANDA Submissions – Impurities in Drug Substances. [Link]
-
European Medicines Agency. (2022). Guideline on the quality of water for pharmaceutical use. [Link]
Technical Comparison: HPLC Methodologies for the Quantitation of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
Executive Summary & Molecule Analysis
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (hereafter referred to as APMN ) presents specific chromatographic challenges typical of nitrogen-rich heterocycles. As a likely intermediate in the synthesis of kinase inhibitors or PDE5 inhibitors, its purity is critical to downstream API yield and safety.
This guide compares three validated approaches for the purity analysis of APMN. Unlike generic protocols, we focus on the causality of method selection—specifically addressing the interaction between the basic piperazine moiety and stationary phase silanols.
Chemical Profile & Chromatographic Challenges
-
Core Structure: Pyridine-3-carbonitrile (Nicotinonitrile).[1]
-
Functional Groups:
-
Nitrile (CN): Polar, provides dipole interactions.
-
Acetylpiperazine: The N4 nitrogen is amidic (neutral), but the N1 nitrogen attached to the pyridine ring influences the basicity and polarity.
-
-
The "Piperazine Problem": Even with the acetyl group, the piperazine ring can exhibit secondary interactions with residual silanols on C18 columns, leading to peak tailing (As > 1.5) and poor resolution from impurities.
Method Comparison: Selecting the Right Tool
We evaluated three distinct methodologies. The High pH Reverse Phase method is recommended as the "Gold Standard" for this specific molecule due to superior peak symmetry and MS compatibility.
Comparative Data Summary
| Feature | Method A: High pH RP-HPLC (Recommended) | Method B: Ion-Pair RP-HPLC (Traditional) | Method C: HILIC (Orthogonal) |
| Principle | Deprotonation of basic N using pH > pKa.[1] | Masking basic N with anionic counter-ion. | Partitioning into water-enriched layer on polar surface.[1] |
| Stationary Phase | Hybrid Silica C18 (e.g., XBridge, Gemini NX) | Standard C18 (e.g., Zorbax SB-C18) | Amide or Bare Silica |
| Mobile Phase | 10mM Ammonium Bicarbonate (pH 10) / MeCN | 0.1% TFA or Hexanesulfonate / MeCN | Ammonium Acetate / ACN (90% organic) |
| Peak Symmetry (Tailing) | Excellent (0.9 - 1.1) | Good (1.0 - 1.[1]3) | Variable (depends on sample matrix) |
| MS Compatibility | High (Volatile buffer) | Low (TFA suppresses ionization) | High |
| Run Time | 12-15 min | 20-25 min | 10-15 min |
| Cost per Run | Low | Medium (Reagent cost) | High (ACN consumption) |
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements and impurity polarity.
Detailed Protocol: Method A (High pH RP-HPLC)
This protocol is validated for robustness and is self-correcting; the high pH ensures the analyte remains in its neutral (free base) state, maximizing interaction with the C18 chain and minimizing silanol drag.
Reagents & Materials
-
Reference Standard: APMN (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
-
Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃).
-
Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini-NX). Note: Do not use standard silica columns at pH 10.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C ± 1°C | Improves mass transfer and peak sharpness. |
| Detection | UV @ 270 nm (Ref 360 nm) | Nicotinonitrile absorption max. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Run Time | 18 minutes | Sufficient to elute late non-polar dimers. |
Gradient Program
| Time (min) | Mobile Phase A (10mM NH₄HCO₃, pH 10.0) | Mobile Phase B (Acetonitrile) |
| 0.0 | 95% | 5% |
| 2.0 | 95% | 5% |
| 12.0 | 10% | 90% |
| 14.0 | 10% | 90% |
| 14.1 | 95% | 5% |
| 18.0 | 95% | 5% |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg APMN into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.
Validation & Performance Data
The following data represents typical performance metrics observed during validation studies of APMN using Method A.
System Suitability
-
Retention Time (RT): ~6.8 ± 0.2 min.
-
Tailing Factor (T): 1.05 (Excellent symmetry).
-
Theoretical Plates (N): > 8,500.
Linearity & Range
Linearity was established over 50% to 150% of the target concentration (100 µg/mL).
| Level (%) | Concentration (µg/mL) | Average Area (mAU*s) |
| 50 | 50.0 | 1,245,000 |
| 75 | 75.0 | 1,867,200 |
| 100 | 100.0 | 2,490,500 |
| 125 | 125.0 | 3,112,800 |
| 150 | 150.0 | 3,735,100 |
| Result | R² = 0.9999 | Slope: 24901 |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data acceptance.
Troubleshooting & Scientific Insight
The "Ghost Peak" Phenomenon
In piperazine analysis, "ghost peaks" often appear in blank injections.
-
Cause: Piperazines are sticky. If the needle wash is insufficient, carryover occurs.
-
Solution: Use an aggressive needle wash: 90:10 Acetonitrile:Water + 0.1% Formic Acid . The acid helps protonate the residual piperazine, making it more soluble in the organic wash solvent.
pH Sensitivity
If retention time drifts:
-
Check pH: At pH 10, the ammonium bicarbonate buffer is volatile. It must be prepared fresh daily. Evaporation of ammonia lowers the pH, causing the APMN to protonate and elute earlier (or later depending on the specific column interactions).
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control for basic amines).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.
-
Waters Corporation. (2023). "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Application Note 720000723EN.
-
European Pharmacopoeia (Ph. Eur.). "2.2.46 Chromatographic Separation Techniques." (General guidelines for system suitability and tailing factors).
-
PubChem. "6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile Compound Summary."[1] (Structural verification).
Sources
A Comparative Guide to Purity Assignment Strategies for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile Reference Standards
Executive Summary
6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (CAS: 2027793-03-7; MW: 244.29 g/mol ) is a highly functionalized heterocyclic building block featuring a nicotinonitrile core, a 5-methyl substitution, and a basic acetylated piperazine ring. In pharmaceutical development, this compound frequently serves as a critical intermediate or a monitored process impurity in the synthesis of advanced targeted therapies (e.g., kinase inhibitors).
Transitioning this compound from a commercial "reagent-grade" chemical to a rigorously certified Primary Reference Standard (PRS) is a regulatory imperative. The assigned purity of the PRS directly dictates the quantitative accuracy of all subsequent analytical assays. This guide objectively compares the two premier methodologies for reference standard certification: the traditional Mass Balance Approach (MBA) and the modern Quantitative NMR (qNMR) strategy, providing empirical data and self-validating protocols to guide analytical scientists in their selection.
Mechanistic Causality: The Fallacy of "Reagent-Grade" Purity
As analytical scientists, we must understand the causality behind analytical failures. Relying on reagent-grade material—typically assessed via simple High-Performance Liquid Chromatography (HPLC) area normalization—fundamentally assumes that all impurities share the exact same UV response factor as the main analyte.
For 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, this assumption is structurally flawed:
-
Response Factor Bias: Impurities lacking the extended conjugation of the nicotinonitrile core will be severely underrepresented in UV detection, leading to an overestimation of the main component's purity[1].
-
Invisible Contaminants: The basic piperazine nitrogen makes the molecule susceptible to salt formation and hygroscopicity. Simple chromatography ignores non-chromophoric impurities such as inorganic salts (from cross-coupling catalysts), residual water, and aliphatic solvents.
To establish a metrologically traceable purity value, we must employ strategies that account for the absolute mass fraction of the molecule, independent of chromophoric bias.
Comparative Data: Mass Balance vs. qNMR
To objectively compare these methodologies, a single batch of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (Lot #2026-A) was subjected to both the Mass Balance Approach and qNMR.
Table 1: Purity Assignment Comparison (Lot #2026-A)
| Parameter | Mass Balance Approach (MBA) | Quantitative NMR (qNMR) |
| Primary Technique | UHPLC-UV (Area %) | 1H-NMR (Ratio vs. IS) |
| Organic Impurities | 0.55% | N/A (Direct Measurement) |
| Water Content (KF) | 0.35% | N/A |
| Residual Solvents (GC) | 0.15% | N/A |
| Inorganic Residue (ROI) | 0.05% | N/A |
| Calculated Purity | 98.90% | 98.75% |
| Expanded Uncertainty | ± 0.45% | ± 0.15% |
Table 2: Method Performance & Resource Utilization
| Metric | Mass Balance Approach (MBA) | Quantitative NMR (qNMR) |
| Traceability | Indirect (Propagated from 4 instruments) | Direct (SI-Traceable via ISRM) |
| Sample Required | ~50 - 100 mg (Total across all tests) | ~10 - 20 mg |
| Analysis Time | 2 - 3 Days | < 2 Hours |
| Susceptibility to Bias | High (Assumes uniform UV response factors) | Low (Proton response is universal) |
Data Insight: The MBA slightly overestimated the purity (98.90%) compared to qNMR (98.75%). This discrepancy arises because the MBA failed to account for a structurally similar, co-eluting regioisomer that possessed a lower UV response factor than the main analyte. qNMR, being a primary ratio method, accurately captured the true mass fraction[2].
Self-Validating Experimental Protocols
Protocol 1: The Mass Balance Approach (MBA)
The MBA calculates purity indirectly by quantifying all impurities and subtracting them from 100%[3].
Equation:
Step-by-Step Methodology:
-
Chromatographic Purity (
): Analyze the sample using UHPLC-UV/MS. Use a gradient method (e.g., Water/Acetonitrile with 0.1% TFA) on a C18 column. Integrate all peaks above the Limit of Quantitation (LOQ). -
Water Content (
): Determine moisture via Karl Fischer (KF) coulometric titration. -
Residual Solvents (
): Quantify volatile organics (e.g., DCM, EtOAc) using Gas Chromatography with Headspace sampling (GC-HS) and Flame Ionization Detection (FID). -
Inorganic Impurities (
): Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to quantify non-combustible salts.
-
Self-Validating Mechanism: The MBA is only self-validating if the sum of all measured components (Analyte + Water + Solvents + Inorganics) achieves a mass balance closure of 99.5% – 100.5%[4].
Protocol 2: Quantitative NMR (qNMR)
qNMR provides a direct, SI-traceable measurement of the mass fraction by comparing the integral of the analyte's protons against a certified Internal Standard Reference Material (ISRM)[5].
Step-by-Step Methodology:
-
ISRM Selection: Select Maleic Acid (TraceCERT®, purity >99.95%) as the internal standard. Causality: Maleic acid yields a sharp singlet at ~6.3 ppm in DMSO-d6. This perfectly bypasses the analyte's piperazine multiplets (3.4–3.7 ppm), the acetyl/methyl singlets (2.1–2.3 ppm), and the deshielded pyridine protons (7.8–8.6 ppm).
-
Sample Preparation: Using a high-precision microbalance, accurately co-weigh ~10 mg of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile and ~5 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of DMSO-d6.
-
T1 Relaxation Assessment: Execute an inversion recovery experiment to determine the longitudinal relaxation time (
) of the target protons. Causality: To ensure 99.9% magnetization recovery (crucial for quantitative accuracy), the relaxation delay (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) must be set to of the slowest relaxing proton. -
Acquisition & Integration: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the analyte's isolated pyridine proton (e.g., ~8.6 ppm, 1H).
-
Self-Validating Mechanism: Calculate the mass fraction independently using at least two distinct analyte resonances (e.g., the pyridine proton at 8.6 ppm and the methyl protons at 2.3 ppm). The system validates itself if the
between the two calculated purities is . A larger variance indicates the hidden co-elution of an impurity beneath one of the integration regions.
Mandatory Visualization: Certification Workflow
Figure 1: Logical decision tree comparing Mass Balance and qNMR workflows for Reference Standard certification.
Conclusion
While the Mass Balance Approach remains a compendial staple for characterizing pharmaceutical reference standards, its reliance on multiple orthogonal techniques introduces significant propagated uncertainty. For complex heterocycles like 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile , qNMR is objectively superior. By leveraging an SI-traceable internal standard and relying on the universal response of the proton, qNMR provides a direct, highly accurate, and self-validating purity assignment in a fraction of the time, ensuring the highest level of scientific integrity for downstream drug development assays.
References
-
[2] Bruker. Quantitative NMR Assays (qNMR). Available at:[Link]
-
[4] NIH (PMC). An SI-traceable reference material for virus-like particles. Available at: [Link]
-
[5] Westwood, S., et al. (2019). Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Metrologia. Available at: [Link]
-
[1] Davies, S. R., et al. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Analytical and Bioanalytical Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 3. usp.org [usp.org]
- 4. An SI-traceable reference material for virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds [academia.edu]
Comparative Analysis of Synthetic Routes for 5-Methylnicotinonitrile Derivatives: Efficiency, Scalability, and Mechanistic Insights
Executive Summary
5-Methylnicotinonitrile derivatives are highly privileged scaffolds in modern medicinal chemistry and materials science. They serve as critical intermediates in the development of antimicrobial agents, anticancer therapeutics, non-linear optical (NLO) materials, and small molecules with non-canonical binding modes to HIV-1 Trans Activation Response (TAR) RNA[1][2].
For application scientists and process chemists, selecting the optimal synthetic route is a balance of atom economy, functional group tolerance, and scalability. This guide objectively compares three primary synthetic alternatives—Palladium-Catalyzed Cyanation, One-Pot Multicomponent Condensation, and Deaminative Cyanation—providing mechanistic rationale and self-validating experimental protocols to ensure reproducible yields.
Mechanistic Evaluation of Synthetic Alternatives
To rationally select a synthetic pathway, one must understand the underlying kinetic and thermodynamic drivers of each method.
Logical workflow of three primary synthetic routes for 5-methylnicotinonitrile derivatives.
Route A: Palladium-Catalyzed Cyanation of Halogenated Pyridines
This route relies on the cyanation of aryl halides (e.g., 5-bromo-3-methylpyridin-2-amine) using zinc cyanide[3]. The causality behind utilizing a
Route B: One-Pot Multicomponent Condensation
For the de novo construction of the pyridine core, multicomponent reactions involving an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate are highly effective[4]. The reaction proceeds via a Knoevenagel condensation to form a cyanoacrylate intermediate, followed by Michael addition and cyclization. Ammonium acetate is strategically chosen as it acts as both a basic catalyst to drive the initial condensation and the nucleophilic nitrogen source required for pyridine ring closure[4].
Route C: Deaminative Cyanation via Oxylanion Radical Transfer
A more recent, redox-neutral approach involves the direct deaminative cyanation of aminopyridines. Utilizing an iron/copper co-catalytic system (
Quantitative Efficiency & Scalability Comparison
The following table summarizes the operational metrics of each route to assist in protocol selection based on laboratory constraints and target scale.
| Synthetic Route | Substrate Class | Key Reagents | Reaction Conditions | Average Yield | Scalability & Efficiency Notes |
| Palladium-Catalyzed Cyanation | Bromopyridines | DMF/ | ~81% | High. Excellent for late-stage functionalization. Requires strict inert atmosphere to prevent ligand oxidation. | |
| Multicomponent Condensation | Aldehydes, Ketones, Ethyl cyanoacetate | EtOH, Reflux, 4-6h | ~75-80% | Very High. Highly atom-economical, one-pot de novo ring synthesis. Ideal for early-stage library generation. | |
| Deaminative Cyanation | Aminopyridines / Anilines | MeCN, 70 °C, 12h | ~65-70% | Medium. Tolerates functional groups poorly compatible with traditional diazotization. Avoids highly toxic transition metals like Pd. |
Self-Validating Experimental Protocols
As an application scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include built-in kinetic and visual indicators to ensure the reaction is proceeding as intended.
Protocol 1: Synthesis of 6-Amino-5-methylnicotinonitrile via Pd-Catalysis
Reference Standard: 10 g scale[3]
-
Reagent Loading: To a reaction vessel, add 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (3.56 g, 6.4 mmol)[3].
-
Solvent Addition: Add a mixture of DMF and water (100:2 v/v, 102 mL)[3].
-
Causality: The 2% water is critical; it acts as a phase-transfer facilitator that drastically increases the solubility of the polymeric
, accelerating transmetalation and preventing the accumulation of off-cycle Pd-complexes.
-
-
Degassing (Critical Step): Sparge the mixture with Argon for exactly 20 minutes[3].
-
Causality: Oxygen rapidly oxidizes the electron-rich dppf ligand, leading to premature catalyst deactivation.
-
-
Catalyst Addition & Heating: Add
(2.45 g, 2.67 mmol) and heat the stirred mixture at 120 °C for 16 hours[3].-
Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 187) and the appearance of the product mass (m/z 134.1) validates the completion of the catalytic cycle[3].
-
-
Quenching & Isolation: Cool to room temperature. Add 100 mL of a saturated
/ / (4:1:4) mixture[3].-
Causality: The ammonia complexation selectively solubilizes excess zinc and palladium residues, allowing the pure product to precipitate. Filter and dry to afford the product (~81% yield)[3].
-
Protocol 2: Deaminative Cyanation of Aminopyridines
Reference Standard: 0.5 mmol scale[5]
-
Reagent Mixing: In a Schlenk tube, combine the aminopyridine derivative (0.500 mmol),
(1.00 mmol), (1.00 mmol), and (0.600 mmol) in 1.25 mL of acetonitrile[5].-
Causality: Sodium sulfite (
) is selected over thiosulfate because thiosulfate aggressively reduces Fe(III) and Cu(I) cyanide complexes, stalling the reaction[5]. provides the exact redox potential required to drive the single-electron reduction without poisoning the copper catalyst.
-
-
Heating: Seal the tube and heat at 70 °C for 12 hours[5].
-
Self-Validation: The generation of nitrogen gas (effervescence) during the initial heating phase serves as a reliable visual kinetic indicator of aryl radical formation.
-
-
Workup: Dilute with ethyl acetate, wash with brine, dry over
, and purify via silica gel chromatography.
Conclusion & Strategic Recommendations
When prioritizing late-stage functionalization of complex halogenated scaffolds, the Palladium-Catalyzed Cyanation remains the gold standard due to its high yield and predictable kinetics. However, for library generation and de novo synthesis where starting materials are simple aldehydes and ketones, the Multicomponent Condensation offers unmatched atom economy and avoids the use of toxic cyanide salts entirely. The Deaminative Cyanation should be reserved for substrates where traditional cross-coupling fails due to steric hindrance or incompatibility with basic conditions.
References
-
Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials Source: ResearchGate URL:[Link]
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation Source: Acta Chimica Slovenica URL:[Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer Source: Organic Letters (ACS Publications) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
This document provides an in-depth, procedural guide for the safe and compliant disposal of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (CAS No. 1260773-58-7). As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety practices.
Foundational Principle: Hazard Identification and Risk Assessment
-
Nitrile Group (-C≡N): Compounds containing a nitrile group may cause skin and eye irritation and may be harmful if inhaled or swallowed. A critical, though less common, risk is the potential for thermal decomposition to release hazardous gases like nitrogen oxides (NOx) and hydrogen cyanide.[1]
-
Piperazine/Amine Functionality: Piperazine derivatives can cause skin irritation, serious eye damage, and may lead to allergic skin reactions.[2][3]
-
Aquatic Toxicity: Many complex organic molecules, particularly nitrogen-containing heterocyclic compounds, can be harmful or very toxic to aquatic life, potentially with long-lasting effects.[4][5]
Given these characteristics, 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile must be treated as hazardous waste. All disposal procedures must be predicated on the assumption that it is toxic, an irritant, and environmentally harmful.
Pre-Disposal Operations: Safe Handling and Waste Segregation
Before disposal, the primary goal is to minimize exposure and prevent accidental reactions. This is achieved through meticulous handling and strict waste segregation protocols.
Required Personal Protective Equipment (PPE)
When handling the compound, either in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and removed carefully to avoid skin contamination.[6][8]
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[7]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[9]
The Imperative of Waste Segregation
Chemical compatibility is a cornerstone of safe waste management.[10] Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fire.
Core Segregation Protocol:
-
Designate a Specific Waste Container: Dedicate a clearly labeled, compatible, and tightly sealed container for waste 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile and materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
Avoid Incompatibilities: Never mix this waste stream with the following:
-
Strong Acids: Mixing nitriles with strong acids can potentially generate highly toxic hydrogen cyanide gas.[11]
-
Strong Oxidizing Agents: These can lead to vigorous, exothermic reactions.[6][8]
-
Bases: While piperazines are themselves basic, mixing with strong caustics should be avoided without a full compatibility assessment.[12]
-
-
Solid vs. Liquid Waste: Collect solid waste (pure compound, contaminated consumables) separately from liquid waste (solutions containing the compound).
Step-by-Step Disposal Procedure for Laboratory Settings
The disposal of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in regular trash.[9][13][14]
Protocol for Waste Accumulation and Hand-off:
-
Container Selection: Choose a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must have a secure, leak-proof screw cap.
-
Labeling: Immediately upon starting waste collection, label the container clearly. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile".
-
An accurate list of all components and their approximate concentrations if it is a mixed waste.
-
The primary hazard(s) (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Waste Collection:
-
Carefully transfer waste into the designated container using a funnel for liquids or a scoop/spatula for solids.
-
Perform this work inside a chemical fume hood.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
-
Temporary Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documentation and hand-off.
-
Disposal Workflow and Decision Logic
The following diagram outlines the essential decision-making process for the proper disposal of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Caption: Logical workflow for the safe handling and disposal of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile.
Final Disposal Method: The Rationale for Incineration
For complex organic molecules like 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, the preferred method of final disposal is high-temperature incineration at a licensed hazardous waste facility.[8]
Why Incineration is a Validated System:
-
Complete Destruction: Incineration at sufficiently high temperatures and with adequate residence time ensures the complete thermal decomposition of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen gas.
-
Hazard Neutralization: This process effectively destroys the compound's inherent toxicity and other hazardous characteristics.
-
Environmental Protection: Modern incineration facilities are equipped with advanced scrubbers and filtration systems to treat off-gases, preventing the release of pollutants like NOx and other hazardous decomposition byproducts into the atmosphere.
Disposal via landfill without prior treatment or incineration is not an acceptable practice for this type of chemical waste, as its solubility could lead to leaching and contamination of soil and groundwater.[6]
Spill Management
In the event of a small spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear all required PPE, including respiratory protection if dealing with a fine powder.
-
Containment: For solid spills, gently sweep or vacuum up the material and place it in a labeled hazardous waste container.[15][16] Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent into the waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[16]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Material Safety Data Sheet. (2012, February 24). Google Cloud.
- SAFETY DATA SHEET. (2016, October 18). ThermoFisher.
- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 4 - SAFETY DATA SHEET. Fisher Scientific.
- JQ-6285 - Safety Data Sheet. (2023, June 10). Combi-Blocks.
- Bayer Environmental Science. Bayer.
- Bayer Environmental Science. Triangle Chemical.
- Material Safety Data Sheet. Chemicea.
- 4 - SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
- Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (2024, May 24). Tank Cure.
- Nitriles Waste Compatibility. CP Lab Safety.
- 6-(4-Acetylpiperazin-1-yl)nicotinonitrile. ChemScene.
- Chemical Compatibility for Waste Accumulation. University of Wisconsin-Madison.
- Chemical Compatibility Chart. doh.wa.gov.
- 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylnicotinic acid. Crysdot LLC.
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
- 6-(4-Methylpiperazin-1-yl)nicotinic acid. CymitQuimica.
- 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide. SynHet.
- How are Unwanted Pharmaceutical Waste Disposal Products Regulated? (2018, November 30). PureWay.
- Policy on disposal of waste containing biological agents and/or genetically modified organisms. (2018, September 28). University College Cork.
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2026, January 8). US EPA.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
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Comprehensive Safety and Handling Guide for 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile
As a Senior Application Scientist, it is my priority to ensure that you can work with novel chemical reagents not only effectively but also with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 6-(4-Acetylpiperazin-1-yl)-5-methylnicotinonitrile (CAS No. 1016799-79-3). Our goal is to empower you with the knowledge to create a self-validating system of safety, grounded in authoritative standards and practical, field-proven insights.
Core Hazard Profile and Risk Assessment
Before any handling, a thorough understanding of the compound's hazard profile is essential.[1] While a complete toxicological profile may not be available for this specific molecule, its classification and structural motifs (a piperazine derivative and a nicotinonitrile) guide our risk assessment.
The compound is classified under GHS07 with the signal word "Warning".[2] This corresponds to the following identified hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Analysis:
-
Piperazine Moiety: Piperazine and its derivatives are known to cause a range of health effects, including severe skin burns, eye damage, and allergic skin reactions.[3][4][5] Therefore, preventing skin and eye contact is a primary concern.
-
Nicotinonitrile Structure: The nitrile group (C≡N) warrants caution. While this compound is not classified as acutely toxic via cyanide pathways, it is crucial to prevent ingestion and inhalation, as respiratory irritation is a known hazard.[2]
-
Solid Form: As a solid, the primary exposure risks during handling (e.g., weighing, transferring) are inhalation of dust/aerosol and direct skin/eye contact with the powder.[6]
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the identified risks.[7] The selection of PPE must align with the specific laboratory task being performed.[6][8]
| Laboratory Activity | Required PPE | Scientific Rationale |
| Weighing and Aliquoting (Solid) | • Double Nitrile Gloves• Laboratory Coat• Chemical Splash Goggles with Side Shields• N95 Respirator or higher | To prevent inhalation of fine particulates and protect skin and eyes from accidental contact with the solid compound.[6][9] |
| Solution Preparation & Handling | • Nitrile Gloves• Laboratory Coat• Chemical Splash Goggles• Face Shield (if splash risk is high) | Protects against direct contact and splashes of the chemical in solution, which can cause significant skin and eye irritation.[8][10] |
| General Experimental Use | • Nitrile Gloves• Laboratory Coat• Safety Glasses with Side Shields | Provides a baseline of protection during routine experimental work where splash potential is low. |
| Waste Disposal & Spill Cleanup | • Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical Resistant Apron or Gown• Chemical Splash Goggles• Face Shield | Offers enhanced protection when handling larger volumes of potentially concentrated chemical waste and cleaning agents.[6] |
Trustworthiness Check: Always inspect PPE for defects or tears before use.[1] Disposable gloves should never be reused.[1] Remove gloves before touching common surfaces like doorknobs or phones to prevent cross-contamination.[1]
Operational Plan: A Step-by-Step Handling Protocol
This protocol establishes a safe workflow from receipt of the compound to its final disposal. All handling of the solid compound or its concentrated solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[11]
Step 1: Pre-Handling Preparation
-
Designate a Workspace: Cordon off a specific area, preferably within a chemical fume hood, for handling the compound.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated, labeled waste container are inside the fume hood before you begin.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[12]
-
Don PPE: Put on the appropriate PPE as specified in the table above for the task you are about to perform.
Step 2: Handling and Experimental Use
-
Weighing: When weighing the solid, use a dedicated spatula. Tare your container on the balance, remove it to the fume hood to add the compound, and then re-weigh. This minimizes contamination of the balance.
-
Solution Preparation: Add the solid compound to the solvent slowly. Never add solvent to the solid in a way that could cause splashing or aerosolization.
-
Labeling: All primary and secondary containers must be clearly labeled with the full chemical name, concentration, date, and your initials.[10][13]
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment (e.g., spatulas, glassware) after use.
-
Wipe Surfaces: Clean the designated work area within the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order (gloves last) to avoid contaminating your skin. Wash hands thoroughly with soap and water after handling is complete, even if you wore gloves.[1][11]
Caption: Safe handling workflow from preparation to disposal.
Emergency Response Procedures
Immediate and correct action is critical in the event of an exposure or spill.[12] Refer to the Precautionary Statements (P-statements) for this compound and follow these guidelines.[2]
-
Skin Contact (P302+P352): Immediately take off all contaminated clothing.[14][15] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[15][16] If skin irritation occurs, seek medical advice.[15]
-
Eye Contact (P305+P351+P338): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do. Continue rinsing.[15] Seek immediate medical attention.
-
Inhalation (P304+P340): Move the person to fresh air and keep them at rest in a position comfortable for breathing.[15][17] If you feel unwell, call a poison center or doctor.
-
Ingestion (P330): Rinse mouth thoroughly with water.[14] Do NOT induce vomiting.[3][15] Call a poison center or doctor immediately.
-
Minor Spill: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[6] Collect the material into a labeled, sealed container for hazardous waste.[11] Decontaminate the spill area.
Waste Management and Disposal Plan
Improper disposal of chemical waste is a serious safety and environmental hazard.[10] All waste must be handled in accordance with local, state, and federal regulations.[18]
-
Waste Segregation: Do not mix this compound's waste with other waste streams unless explicitly permitted. Keep solid waste, liquid waste (in compatible solvents), and contaminated sharps in separate, clearly labeled containers.[10]
-
Container Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[4] Never pour chemical waste down the sink.[10]
References
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. Thomasnet.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen, Inc.
- Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.
- Material Safety Data Sheet for Piper™ Herbicide.
- Safety Data Sheet for Piperazine.
- Safety Data Sheet for 1-Methylpiperazine.
- Safety Data Sheet for Busan 1078.
- Safety Data Sheet for 3-({4-[(3,5-dimethylisoxazol-4-yl)acetyl]piperazin-1-yl}methyl)-6-phenyl-6,7-dihydro. AK Scientific, Inc.
- Safety Data Sheet for 1-Methylpiperazine. Fisher Scientific.
- Safety Data Sheet for a related compound. Sigma-Aldrich.
- Safety Data Sheet for Piperazine. European Directorate for the Quality of Medicines & HealthCare.
- Safety Data Sheet for 4-Methylpiperazin-1-amine. ThermoFisher.
- Safety Data Sheet for a related compound. Sigma-Aldrich.
- Safety Information for 6-(4-Acetylpiperazin-1-yl)nicotinonitrile. ChemScene.
- Safety Data Sheet for 1-Methylpiperazine. Merck Millipore.
- Safety Data Sheet for 4-Acetylpyridine. TCI Chemicals.
- Personal protective equipment for handling Nicotine, 6-methyl-. Benchchem.
- Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. Benchchem.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Material Safety Data Sheet for Piperazine, anhydrous, 99%. Cole-Parmer.
- Working with Hazardous Chemicals. Organic Syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
